Product packaging for Dactylfungin B(Cat. No.:CAS No. 146935-36-6)

Dactylfungin B

Cat. No.: B1669757
CAS No.: 146935-36-6
M. Wt: 700.9 g/mol
InChI Key: RFFNWAQLYUMOFF-CKGFFVAASA-N
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Description

Dactylfungin B is a member of the dactylfungin class of antifungal antibiotics, which are characterized by an α-pyrone core structure coupled with a polyalcohol residue and a long aliphatic side chain containing multiple olefinic groups . This compound family demonstrates a promising and selective antifungal profile, showing strong activity against critical human pathogens such as Aspergillus fumigatus and Cryptococcus neoformans . The value of the dactylfungin scaffold is highlighted by structure-activity relationship studies, which indicate that even minor modifications, such as the introduction or removal of hydroxyl groups, can significantly alter the biological activity and selectivity against different fungal species . The discovery of dactylfungin derivatives from diverse fungal sources, including chaetomiaceous and sordarialean taxa, underscores their broad biosynthetic potential and relevance in the search for novel antifungal agents . The research value of this compound lies in the urgent, global need to combat the rising threat of multidrug-resistant fungal pathogens . With only a limited number of antifungal drug classes available and the spread of resistance to first-line azole drugs, natural products like the dactylfungins represent a critical pipeline for the development of new therapeutic strategies . Researchers can utilize this compound to investigate novel mechanisms of action against drug-resistant strains, to study the biosynthesis of complex fungal polyketides, and as a lead compound for further medicinal chemistry optimization. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H64O9 B1669757 Dactylfungin B CAS No. 146935-36-6

Properties

CAS No.

146935-36-6

Molecular Formula

C41H64O9

Molecular Weight

700.9 g/mol

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one

InChI

InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1

InChI Key

RFFNWAQLYUMOFF-CKGFFVAASA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C=C(\C)/CC(C)CC(C)CC(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=O)C(=C(O1)O)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O

Canonical SMILES

CCC(C)C=C(C)C=CC=C(C)CC(C)CC(C)CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylfungin B; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Dactylfungin-Class Antifungal Antibiotics from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines the methodologies for the isolation of dactylfungin-class compounds. While the user requested information specifically on the isolation of Dactylfungin B from Amesia hispanica, current scientific literature primarily documents the isolation of Dactylfungin A and its new derivatives from this species.[1][2][3] this compound was first isolated from Dactylaria parvispora.[4] This guide, therefore, provides a generalized protocol based on the available literature for dactylfungin isolation, with specific examples drawn from the study of Amesia hispanica.

Introduction

Dactylfungins are a class of potent antifungal antibiotics characterized by a pyrone ring conjoined with a polyalcohol moiety and a long aliphatic side chain.[4] These compounds have demonstrated significant activity against various human fungal pathogens, including strains of Aspergillus fumigatus and Cryptococcus neoformans.[1][2][5] The investigation of novel fungal species, such as Amesia hispanica, has led to the discovery of new dactylfungin derivatives, highlighting the chemical diversity within this class of natural products.[1][2][3] This guide provides a comprehensive overview of the experimental procedures for the isolation and characterization of dactylfungins from fungal cultures.

Fungal Cultivation and Fermentation

The production of dactylfungins is achieved through the cultivation of the source fungus under specific laboratory conditions. The following protocol is based on the methods used for Amesia hispanica.

Experimental Protocol: Fungal Fermentation

  • Strain Maintenance: The fungal strain (Amesia hispanica) is maintained on a suitable solid medium, such as Yeast-Malt extract agar (YM agar), which consists of malt extract (10 g/L), yeast extract (4 g/L), D-glucose (4 g/L), and agar (20 g/L), with the pH adjusted to 6.3 before autoclaving.[3]

  • Inoculum Preparation: For initial cultivation, the fungus is grown on a solid medium like Potato Dextrose Agar (PDA).[6] A spore suspension or mycelial plugs are then used to inoculate a liquid seed culture.

  • Large-Scale Fermentation: Large-scale fermentation is carried out in a suitable liquid medium. While the specific medium for dactylfungin production from Amesia hispanica is not detailed in the provided results, a common approach involves solid-state fermentation on rice medium or liquid fermentation in a nutrient-rich broth.[1][5] The culture is incubated for a period sufficient to allow for the production of secondary metabolites, which can be monitored by analytical techniques such as HPLC.

Extraction of Fungal Metabolites

Following fermentation, the fungal biomass and culture broth are subjected to an extraction process to isolate the crude secondary metabolites.

Experimental Protocol: Metabolite Extraction

  • Initial Extraction: The fungal culture (mycelia and broth) is typically extracted with an organic solvent. A common method involves the use of methanol, followed by a liquid-liquid partition with a nonpolar solvent like heptane to remove lipids.[1]

  • Solvent Evaporation: The organic extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[1]

Purification of Dactylfungins

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques to isolate the pure dactylfungins.

Experimental Protocol: Chromatographic Purification

  • Initial Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the target compounds are then purified by preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a gradient elution system of water and acetonitrile (ACN), often with a modifier like formic acid.[3]

    • Example Gradient for a Dactylfungin Derivative from A. hispanica : A gradient from 50% B to 68% B in 15 minutes, then to 81% B in 40 minutes, and finally to 100% B in 10 minutes, where solvent A is water with 0.1% formic acid and solvent B is acetonitrile with 0.1% formic acid.[3]

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic and spectrometric techniques.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the planar structure and stereochemistry of the molecule.[1][2][3]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact molecular formula of the compound.[3]

  • Ultrahigh-Performance Liquid Chromatography-Diode Array Detection-Ion Mobility Tandem Mass Spectrometry (UHPLC-DAD-IM-MS/MS): This provides information on the compound's UV absorption, mass, and fragmentation pattern.[1][2]

Quantitative Data

The following table summarizes the physico-chemical properties of Dactylfungin A, a representative member of this class isolated from Amesia hispanica.

CompoundMolecular FormulaMass (m/z) [M+H]⁺AppearanceOptical Rotation [α]D²⁰UV (MeOH) λmax (log ε)
Dactylfungin AC₄₁H₆₄O₉701.46257Colorless amorphous powder+7 (c 0.001, MeOH)278.5 (4.43), 236 (4.69)
Data obtained from the analysis of Dactylfungin A isolated from Amesia hispanica.[3]

Mandatory Visualizations

Experimental Workflow for Dactylfungin Isolation

experimental_workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation strain Amesia hispanica Strain culture Solid/Liquid Culture strain->culture Inoculation extraction Solvent Extraction (e.g., Methanol) culture->extraction partition Liquid-Liquid Partition (e.g., with Heptane) extraction->partition evaporation Evaporation partition->evaporation crude_extract Crude Extract evaporation->crude_extract fractionation Initial Fractionation (e.g., SPE, VLC) crude_extract->fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc pure_compound Pure Dactylfungin hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms HRESI-MS pure_compound->ms uhplc UHPLC-DAD-IM-MS/MS pure_compound->uhplc

Caption: Workflow for the isolation and identification of Dactylfungins.

Logical Relationship of Analytical Techniques

analytical_relationship cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy compound Isolated Compound hresims HRESI-MS compound->hresims uhplcms UHPLC-DAD-IM-MS/MS compound->uhplcms oneD_nmr 1D NMR (¹H, ¹³C) compound->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) compound->twoD_nmr molecular_formula Molecular Formula hresims->molecular_formula Determines fragmentation Fragmentation Pattern uhplcms->fragmentation Provides final_structure Final Structure molecular_formula->final_structure fragmentation->final_structure atom_types Atom Types & Environment oneD_nmr->atom_types Identifies connectivity Atom Connectivity twoD_nmr->connectivity Determines atom_types->final_structure connectivity->final_structure

Caption: Analytical techniques for structural elucidation of Dactylfungins.

References

The γ-Pyrone Core of Dactylfungin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B is a polyketide-derived natural product exhibiting notable antifungal properties. A distinctive feature of its macrocyclic structure is the presence of a γ-pyrone ring, which sets it apart from its α-pyrone-containing congeners, such as Dactylfungin A and C. This document provides a comprehensive technical overview of the chemical structure of the this compound γ-pyrone ring, supported by available spectroscopic data from related compounds, detailed experimental protocols for isolation and characterization, and a proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antifungal agents.

Chemical Structure and Spectroscopic Analysis

Table 1: Comparative ¹³C NMR Chemical Shifts (δc) of the Pyrone Ring in Dactylfungin A (α-pyrone) and Predicted Values for this compound (γ-pyrone)

Carbon PositionDactylfungin A (α-pyrone)[1]This compound (γ-pyrone) - PredictedGeneral γ-Pyrone Range
C-2~164.0~160-165160-165
C-3~100.0~110-120110-120
C-4~168.0 (C=O)~175-185 (C=O)175-185
C-5~99.0~115-125115-125
C-6~170.0~160-165160-165

Note: Predicted values for this compound are based on typical chemical shifts for γ-pyrones and comparison with α-pyrone analogs.

Table 2: Comparative ¹H NMR Chemical Shifts (δH) of the Pyrone Ring in Dactylfungin A (α-pyrone) and Predicted Values for this compound (γ-pyrone)

Proton PositionDactylfungin A (α-pyrone)[1]This compound (γ-pyrone) - PredictedGeneral γ-Pyrone Range
H-3~6.1 (s)~6.2-6.5 (s)6.2-6.5
H-5-~7.5-7.8 (s)7.5-7.8

Note: The protonation pattern of the pyrone ring in this compound is inferred from its structural class.

Experimental Protocols

The following protocols are based on established methods for the isolation and structural elucidation of dactylfungin analogs and are expected to be applicable to this compound.[1][2]

Fermentation and Extraction
  • Fungal Strain: Dactylaria parvispora (Strain D500) is the producing organism for this compound.[2]

  • Culture Medium: A suitable liquid medium, such as a yeast-malt extract broth, is inoculated with the fungal strain.

  • Incubation: The culture is incubated at approximately 25-28°C for 14-21 days with shaking to ensure adequate aeration.

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major fractions based on polarity.

  • Reversed-Phase HPLC: Fractions containing the target compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.

  • Final Purification: Final purification to obtain pure this compound is achieved through repeated HPLC steps, guided by bioassay (antifungal activity) or spectroscopic analysis (UV absorbance).

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms and assembling the final structure. These experiments are crucial for confirming the γ-pyrone substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule.

Biosynthesis of the Dactylfungin Core

The dactylfungins are proposed to be biosynthesized via a polyketide pathway. The following diagram illustrates a plausible biosynthetic route to the core structure, which would then be further modified to yield the various dactylfungin analogs.

Dactylfungin_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization and Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Pyrone_Core Pyrone Ring Formation (α or γ) Cyclization->Pyrone_Core Dactylfungin_Core Dactylfungin Core Structure Pyrone_Core->Dactylfungin_Core

Caption: Plausible biosynthetic pathway of the Dactylfungin core structure.

Logical Workflow for Structure Elucidation

The determination of the complex chemical structure of natural products like this compound follows a logical and systematic workflow.

Structure_Elucidation_Workflow Isolation Isolation & Purification (Chromatography) MF_Determination Molecular Formula Determination (HR-ESI-MS) Isolation->MF_Determination 1D_NMR 1D NMR Analysis (¹H, ¹³C) MF_Determination->1D_NMR 2D_NMR 2D NMR Analysis (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Stereochemistry Stereochemical Analysis (NOESY/ROESY) 2D_NMR->Stereochemistry Structure_Proposal Structure Proposal 2D_NMR->Structure_Proposal Stereochemistry->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The γ-pyrone ring of this compound represents a key structural motif that likely influences its biological activity. While detailed spectroscopic data for this compound remains to be fully disclosed in accessible literature, comparative analysis with its α-pyrone analogs provides a strong foundation for its structural characterization. The experimental protocols and biosynthetic insights presented herein offer a valuable framework for researchers working on the dactylfungins and other complex polyketide natural products. Further investigation into the structure-activity relationships of the γ-pyrone moiety will be crucial for the future development of dactylfungin-based antifungal therapeutics.

References

An In-depth Technical Guide to the Polyalcohol Moiety and Long Side Chain of Dactylfungin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, first isolated from Dactylaria parvispora.[1][2] These compounds are characterized by a pyrone core, a polyalcohol moiety, and a long, complex aliphatic side chain.[1][3] While Dactylfungin A possesses an α-pyrone ring, this compound is distinguished by its γ-pyrone core.[1][2] This guide provides a detailed technical overview of the polyalcohol moiety and the extended side chain of this compound, crucial for understanding its structure-activity relationships and for guiding synthetic and medicinal chemistry efforts.

Structural Elucidation and Core Components

The chemical architecture of the dactylfungins has been primarily determined through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESI-MS).[3][4] The core structure consists of a C-glycosidically substituted 4-hydroxy-α-pyrone in most dactylfungins, with this compound being a notable exception with its γ-pyrone ring.[1][3] Attached to this core are two key substituents: a polyalcohol moiety and a long, unsaturated aliphatic side chain.[1][4]

The Polyalcohol Moiety

The polyalcohol component of the dactylfungins is a C-glycosidic substituent, typically attached at the C-5 position of the pyrone ring.[4] Detailed NMR analyses of Dactylfungin A, a close structural analogue of this compound, have provided significant insight into the structure of this moiety. The carbon and proton chemical shifts for this portion of the molecule are expected to be highly similar in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for the Polyalcohol Moiety of Dactylfungin A

(Note: Data is for Dactylfungin A and serves as a close approximation for this compound. Chemical shifts (δ) are in ppm.)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1'76.54.48 (d, 9.7)
2'73.14.13 (dd, 9.7, 8.8)
3'74.63.62 (m, overlapped)
4'36.1α 1.68 (q, 12.9); β 1.91 (ddd, 12.9, 5.4, 2.0)
5'77.63.62 (m, overlapped)
6'64.73.39–3.49 (m)

Source: Data adapted from Wennrich et al., Journal of Natural Products, 2024.[5]

The Long Aliphatic Side Chain

Attached at the C-2 position of the pyrone core is an extended and highly functionalized aliphatic side chain.[4] This chain is characterized by multiple stereocenters, olefinic bonds, and methyl branches. The structural complexity of this side chain is a key feature of the dactylfungin family and is believed to play a significant role in their antifungal activity.[6]

Table 2: Representative ¹H and ¹³C NMR Data for Key Moieties within the Long Side Chain of Dactylfungin A

(Note: Data is for Dactylfungin A and serves as a close approximation for this compound. Chemical shifts (δ) are in ppm.)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2"77.94.36 (dd, 7.3, 1.0)
3"127.25.58 (m)
4"138.76.29 (m)
8"80.3-
11"-5.55 (m)
12"-6.04 (m)
16"79.0-

Source: Data adapted from Wennrich et al., Journal of Natural Products, 2024.[5]

The trans configuration of the olefinic protons in the side chain has been deduced from their large coupling constants (J values ≥ 15.0–16.0 Hz).[4]

Experimental Protocols

The isolation and structural characterization of dactylfungins involve a series of meticulous steps, from fungal cultivation to advanced spectroscopic analysis.

Fungal Cultivation and Extraction

The producing organism, such as Dactylaria parvispora or Laburnicola nematophila, is typically cultivated on a suitable solid-state or in a liquid medium (e.g., rice medium or YM 6.3 broth).[3][4] After an appropriate incubation period, the fungal biomass and/or the culture broth are extracted with organic solvents (e.g., ethyl acetate) to obtain a crude extract containing the desired metabolites.[3]

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate the individual dactylfungin analogues. This multi-step process often involves:

  • Initial Fractionation: Techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) are used for initial separation based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 column, employing a gradient of solvents such as acetonitrile and water.[4]

Structure Elucidation

The purified compounds are then subjected to a suite of analytical techniques to determine their planar structure and relative stereochemistry:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.[4]

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.[3]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin systems.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting the different structural fragments.[4]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through space correlations.[4]

Visualizations

Logical Relationship of this compound's Core Components

Dactylfungin_B_Core Dactylfungin_B This compound gamma_Pyrone γ-Pyrone Core Dactylfungin_B->gamma_Pyrone Polyalcohol Polyalcohol Moiety gamma_Pyrone->Polyalcohol C-5 Side_Chain Long Aliphatic Side Chain gamma_Pyrone->Side_Chain C-2

Caption: Core structural components of this compound.

Experimental Workflow for this compound Isolation and Elucidation

Dactylfungin_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Structural Analysis Cultivation Fungal Cultivation Extraction Solvent Extraction Cultivation->Extraction Chromatography Chromatographic Separation (VLC, HPLC) Extraction->Chromatography Pure_Compound Purified this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

References

An In-Depth Technical Guide to the Physicochemical Properties of Dactylfungin B for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a polyketide-derived natural product with notable antifungal activity. As a member of the dactylfungin family, it shares a core structural motif with other bioactive congeners, including a pyrone ring system, a polyalcohol moiety, and a long aliphatic side chain. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from available literature on it and its close analogs. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this promising antifungal agent.

Physicochemical Properties

Quantitative data for this compound and its closely related analogs, Dactylfungin A and C, are summarized below for comparative analysis. It is important to note that specific experimental values for this compound, such as melting point and detailed spectral data, are not extensively reported in publicly accessible literature. The data for Dactylfungin A and C are provided as valuable reference points due to their structural similarity.

Table 1: Core Physicochemical Properties of Dactylfungins

PropertyThis compoundDactylfungin ADactylfungin C
Molecular Formula C41H64O9[1]C41H64O9[2]C38H60O10[3]
Molecular Weight 700.94 g/mol [4]700.95 g/mol 676.9 g/mol [3]
CAS Number 146935-36-6146935-35-5Not available
Appearance Not specifiedColorless amorphous powder[2]White amorphous solid[3]
Melting Point Not availableNot availableNot available
Solubility Soluble in methanol and DMSOSoluble in methanol and DMSOSoluble in methanol[5]
Optical Rotation Not available[α]D20 +7 (c 0.001, MeOH)[2][α]D20 +4 (c 0.1, MeOH)[5]

Spectral Data

Table 2: Spectral Data of Dactylfungin Analogs

Spectroscopic TechniqueDactylfungin ADactylfungin C
UV-Vis (λmax, MeOH) 236 nm, 278.5 nm[2]Not available
¹H NMR (DMSO-d6) Key signals include olefinic protons and protons of the polyalcohol moiety.[2]Detailed ¹H NMR data available in the literature.[3][6]
¹³C NMR (DMSO-d6) Key signals include carbons of the α-pyrone ring, the polyalcohol moiety, and the long aliphatic side chain.[2]Detailed ¹³C NMR data available in the literature.[3][6]
Infrared (IR) Not availableNot available

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of dactylfungins from various fungal strains. These can be adapted for the production and purification of this compound from its known producer, Dactylaria parvispora.

Fermentation and Extraction

A generalized workflow for the production and extraction of dactylfungins is depicted below.

G Fermentation and Extraction Workflow A Fungal Culture (e.g., Dactylaria parvispora) B Solid or Liquid Fermentation A->B Inoculation C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C Harvesting D Crude Extract C->D Evaporation G Purification Workflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation Elution with solvent gradient HPLC Preparative HPLC (e.g., C18 column) Fractionation->HPLC Bioassay-guided fraction selection PureCompound Pure this compound HPLC->PureCompound G Hypothesized Antifungal Mechanism DactylfunginB This compound CellWall Fungal Cell Wall/ Membrane DactylfunginB->CellWall Interaction SignalingCascade Cell Integrity Signaling Cascade CellWall->SignalingCascade Stress Signal CellularResponse Disrupted Growth & Cell Lysis SignalingCascade->CellularResponse Aberrant Activation

References

Navigating the Critical Path of Pre-formulation: A Technical Guide to the Solubility and Stability of Dactylfungin B in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the fundamental physicochemical properties of Dactylfungin B, a novel antifungal agent, specifically focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). As a widely used solvent for compound storage and in vitro screening, understanding the behavior of this compound in DMSO is paramount for accurate and reproducible experimental outcomes. While specific quantitative data for this compound is not extensively available in published literature, this document provides a framework of best practices and standardized methodologies for researchers to determine these critical parameters. Adherence to these protocols will ensure data integrity and facilitate the seamless progression of this compound through the drug discovery and development pipeline.

Solubility of this compound in DMSO: A Methodological Approach

The solubility of a compound is a critical determinant of its biological activity in screening assays. Poor solubility can lead to an underestimation of potency and inconsistent results. The following section outlines a standard protocol for determining the kinetic solubility of this compound in DMSO, a method well-suited for early-stage drug discovery.

Data Presentation

While specific experimental values for this compound are not yet publicly documented, the data generated from solubility assays should be structured for clarity and comparative analysis.

Table 1: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4) with Co-solvent DMSO

ParameterValueMethod
Maximum Stock Concentration in DMSO[To be determined]Visual Inspection
Kinetic Solubility at 1% DMSO[To be determined] µg/mLNephelometry/LC-MS
Kinetic Solubility at 2% DMSO[To be determined] µg/mLNephelometry/LC-MS
Classification[e.g., Low, Medium, High]Based on internal criteria
Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of a compound.[1][2][3]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric methods)

  • Nephelometer, UV-Vis spectrophotometer, or LC-MS system

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[4][5] Ensure complete dissolution by visual inspection. This will serve as the top concentration for the serial dilution.

  • Serial Dilution:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate.

    • Rapidly add a corresponding volume of PBS (pH 7.4) to achieve the desired final DMSO concentration (typically 1-2%).[2]

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[1]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates the formation of a precipitate.

    • UV-Vis Spectrophotometry: Filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the λmax of this compound. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration of the soluble compound.[1]

    • LC-MS/MS: Filter the solutions and analyze the filtrate by LC-MS/MS to quantify the concentration of this compound. This method is highly sensitive and specific.[4]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of this compound that remains in solution under these conditions.

Stability of this compound in DMSO: Ensuring Compound Integrity

The stability of compounds in DMSO is crucial for maintaining the integrity of screening libraries and ensuring the reliability of experimental data. Degradation of the compound can lead to a loss of activity or the emergence of confounding biological effects.

Data Presentation

Stability data should be meticulously recorded, tracking the compound's integrity over time under various storage conditions.

Table 2: Long-Term Stability of this compound (10 mM in DMSO) at Various Temperatures

Storage TemperatureTime Point% Remaining this compoundDegradants Observed (if any)Analytical Method
Room Temperature0100%NoneLC-MS
1 month[To be determined]LC-MS
3 months[To be determined]LC-MS
4°C0100%NoneLC-MS
3 months[To be determined]LC-MS
6 months[To be determined]LC-MS
-20°C0100%NoneLC-MS
6 months[To be determined]LC-MS
12 months[To be determined]LC-MS

Table 3: Freeze-Thaw Stability of this compound (10 mM in DMSO)

Number of Freeze-Thaw Cycles% Remaining this compoundDegradants Observed (if any)Analytical Method
0100%NoneLC-MS
1[To be determined]LC-MS
5[To be determined]LC-MS
10[To be determined]LC-MS
Experimental Protocol: Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions.[6][7][8]

Objective: To assess the chemical stability of this compound in DMSO over time at various temperatures and through multiple freeze-thaw cycles.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vials suitable for storage (e.g., glass or polypropylene)

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a defined concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple vials to avoid repeated opening of the same stock.

  • Storage Conditions:

    • Long-Term Stability: Store aliquots at different temperatures: room temperature, 4°C, and -20°C. Protect samples from light.

    • Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles. A cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing to room temperature.[7][8]

  • Time Points for Analysis:

    • Define specific time points for analysis for both the long-term and freeze-thaw stability studies (e.g., T=0, 1 month, 3 months, 6 months, etc. for long-term; after 1, 5, 10 cycles for freeze-thaw).

  • Analytical Method:

    • At each time point, analyze the samples by LC-MS.

    • Quantify the peak area of this compound and compare it to the initial T=0 sample.

    • Monitor for the appearance of new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • A compound is often considered stable if the amount remaining is above a certain threshold (e.g., >90%).

Visualizing Experimental Workflows

To provide a clear overview of the process for determining solubility and stability, the following workflow diagrams are presented.

G cluster_solubility Solubility Workflow A Prepare this compound Stock in DMSO B Serial Dilution in DMSO A->B C Add to Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate (e.g., 1-2h at RT) C->D E Analyze for Precipitation (Nephelometry, UV-Vis, or LC-MS) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

G cluster_stability Stability Workflow G Prepare this compound Stock in DMSO H Aliquot into Vials G->H I Store under Varied Conditions (Temp, Freeze-Thaw) H->I J Analyze at Time Points by LC-MS I->J K Quantify Remaining Compound and Degradants J->K L Assess Stability K->L

Caption: Workflow for Stability Assessment.

Mechanism of Action and Signaling Pathways

Currently, the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated in publicly available literature. Its antifungal activity is established, but the precise mechanism remains an area for further investigation. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Future research in this area will be critical for a comprehensive understanding of its therapeutic potential.

Conclusion for the Drug Development Professional

For researchers and drug development professionals, the solubility and stability of this compound in DMSO are not merely technical data points but are foundational to the entire discovery and development process. Inconsistent solubility can mask true potency, leading to the erroneous dismissal of a promising candidate. Conversely, compound degradation can result in a loss of efficacy or the generation of metabolites with off-target effects, confounding biological data. By establishing robust and reproducible methods for assessing these parameters early, research teams can ensure the quality of their screening data, build reliable structure-activity relationships, and make informed decisions on the progression of this compound as a potential therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a standardized approach to mitigate these risks and build a solid foundation for the preclinical development of this compound.

References

Methodological & Application

Application Note: HPLC Purification of Dactylfungin B from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a comprehensive protocol for the purification of Dactylfungin B, a potent antifungal agent, from fungal cultures. This compound, originally isolated from Dactylaria parvispora, is a polyketide antibiotic characterized by a γ-pyrone ring.[1] This protocol is adapted from established methods for the purification of structurally similar dactylfungins, particularly Dactylfungin A, and provides a robust framework for obtaining high-purity this compound for research and drug development purposes. The methodology covers fungal cultivation, extraction of the crude product, and a detailed multi-step chromatographic purification process culminating in high-performance liquid chromatography (HPLC).

Introduction

This compound is a member of the dactylfungin family of antifungal antibiotics, which exhibit significant activity against various fungal pathogens, including Candida pseudotropicalis.[1][2] These compounds are complex polyketides, and their purification from complex fungal matrices presents a significant challenge. This protocol provides a detailed, step-by-step guide for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The core of the purification strategy is a preparative reverse-phase HPLC method, which has been successfully applied to the separation of dactylfungin analogues.[3][4]

Experimental Protocols

The production of this compound is achieved through the fermentation of a producing fungal strain, such as Dactylaria parvispora D500.[1] While optimal conditions may vary between strains, a general solid-state fermentation protocol effective for related compounds is presented below.[3]

Materials:

  • Producing fungal strain (e.g., Dactylaria parvispora)

  • Yeast-Malt (YM) agar and broth

  • Brown rice

  • Base liquid (yeast extract 1 g/L, di-sodium tartrate di-hydrate 0.5 g/L, KH2PO4 0.5 g/L)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Incubator

Protocol:

  • Seed Culture Preparation: Inoculate the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of YM broth. Incubate at 23°C for 7 days with shaking.

  • Solid-State Fermentation: Prepare 500 mL Erlenmeyer flasks each containing 28 g of brown rice and 100 mL of the base liquid. Autoclave to sterilize.

  • Inoculate each solid media flask with 6 mL of the seed culture.

  • Incubate the solid cultures in the dark at 23°C for 15 days.

The following protocol details the extraction of secondary metabolites, including this compound, from the solid-state fermentation culture.

Materials:

  • Acetone

  • Sonicator

  • Cellulose filter paper

  • Rotary evaporator

Protocol:

  • Following incubation, cover the mycelia on the rice with acetone.

  • Sonicate the flasks for 30 minutes at 40°C to lyse the cells and facilitate extraction.[3]

  • Separate the mycelia from the acetone extract by filtration through cellulose filter paper.

  • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain the crude extract.

The purification of this compound from the crude extract is achieved using preparative reverse-phase HPLC. The following conditions are adapted from protocols used for Dactylfungin A and its derivatives.[3][4]

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System Preparative HPLC system with a gradient pump and a UV/Vis detector
Column Luna C18 (250 x 21 mm, 7 µm) or equivalent reverse-phase preparative column
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detector Wavelength 236 nm and 278 nm (based on Dactylfungin A UV maxima)[3]

Table 2: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0-1250% to 79% (linear gradient)20
12-4779% to 87% (linear gradient)20
47-5787% to 100% (linear gradient)20
57-67100% (isocratic)20

Protocol:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (50% B).

  • Inject the filtered sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Collect fractions based on the UV chromatogram. This compound is expected to elute during the gradient. The retention time for Dactylfungin A under similar conditions was reported to be between 21.7 and 24.2 minutes, and a related compound eluted between 50.6 and 51.5 minutes.[3] Retention times will need to be determined empirically for this compound.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Data Presentation and Analysis

The success of the purification should be monitored at each stage. Analytical HPLC of the crude extract, column fractions, and the final purified product should be performed.

Table 3: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Same as preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid)
Gradient A suitable fast gradient to resolve the compound of interest
Flow Rate 1.0 mL/min
Detection UV at 236 nm and 278 nm
Injection Volume 10 µL

The purity of the final product should be determined by calculating the peak area percentage from the analytical HPLC chromatogram. Further characterization can be performed using mass spectrometry and NMR to confirm the identity and structure of this compound.

Visualizations

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product A Seed Culture Preparation (YM Broth, 7 days) B Solid-State Fermentation (Rice Medium, 15 days) A->B C Acetone Extraction & Sonication B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Preparative RP-HPLC F->G H Fraction Collection G->H I Analytical HPLC (Purity Check) H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound.

G Start Start: Fungal Culture CrudeExtract Crude Extract Start->CrudeExtract Extraction PartiallyPure Partially Purified Fractions CrudeExtract->PartiallyPure Preparative HPLC PureCompound Pure this compound PartiallyPure->PureCompound Purity Analysis & Pooling

Caption: Key stages in the purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the purification of this compound from fungal cultures. By adapting established methods for related compounds, this guide offers a solid starting point for researchers to obtain high-purity this compound for further biological and pharmacological studies. The use of preparative HPLC is critical for achieving the high degree of purity required for these applications. The provided workflows and tabulated data aim to facilitate the successful implementation of this purification protocol in a laboratory setting.

References

Application Notes and Protocols for Optimizing Dactylfungin B Extraction from Dactylaria parvispora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B, a potent antifungal agent first isolated from the culture broth of Dactylaria parvispora, presents a promising scaffold for novel therapeutic development.[1] Its complex structure, featuring a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain, contributes to its activity against various fungi, including Candida pseudotropicalis.[1] Optimizing the production and subsequent extraction of this compound is a critical step in facilitating further research, preclinical studies, and potential commercialization. These application notes provide detailed protocols for the systematic optimization of fermentation conditions and a comprehensive, multi-step workflow for the high-purity extraction and purification of this compound from Dactylaria parvispora cultures.

Optimization of this compound Production via Fermentation

The yield of secondary metabolites like this compound is highly dependent on the physical and chemical environment of the fungal culture. A systematic approach to optimizing fermentation parameters is crucial for maximizing production. The following protocol outlines key parameters for optimization based on established methodologies for fungal secondary metabolite enhancement.[2][3][4]

Experimental Protocol 1: Systematic Optimization of Fermentation Conditions

This protocol employs a systematic experimental design to identify the optimal conditions for this compound production by Dactylaria parvispora (e.g., strain D500).[1]

1.1. Strain Activation and Seed Culture Preparation: a. Revive a cryopreserved culture of Dactylaria parvispora on Yeast Malt (YM) agar and incubate at 23 °C until sufficient growth is observed. b. Using a sterile cork borer, transfer several agar plugs (approx. 1x1 cm) into a 500 mL Erlenmeyer flask containing 200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose).[5] c. Incubate the seed culture at 23 °C for 7 days with shaking at 140 rpm.[5]

1.2. Parameter Optimization (Matrix Approach): a. Prepare a matrix of experiments varying the parameters listed in Table 1. Utilize a Fractional Factorial Experimental Design (FFED) for efficient screening of multiple variables.[2][6] b. For solid-state fermentation, inoculate 500 mL flasks containing sterilized brown rice medium (e.g., 28 g brown rice and 100 mL basal liquid medium) with 6 mL of the seed culture.[5] c. For liquid-state fermentation, use the YM broth or other tested media. d. Incubate the flasks under the various conditions (Temperature, pH, Light/Dark) for the specified duration (Incubation Time). e. After incubation, harvest the cultures for extraction and analysis.

1.3. Analytical Quantification: a. Perform a small-scale extraction from each experimental condition (see Protocol 2). b. Analyze the crude extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection to quantify the relative or absolute yield of this compound. c. Use the quantitative data to identify the combination of parameters that results in the highest yield.

Data Presentation: Table 1. Parameters for Fermentation Optimization
ParameterVariableSuggested Range/ConditionsRationale & Reference
Culture Type Solid-State vs. LiquidSolid (Brown Rice Medium) vs. Liquid (YM Broth)Fungi often produce different metabolite profiles in solid vs. liquid culture.[5][7]
Carbon Source Dextrose, Sucrose, Maltose20 - 60 g/LCarbon source significantly impacts fungal growth and secondary metabolism.[4]
Nitrogen Source Yeast Extract, Peptone, NaNO₃2 - 10 g/LNitrogen availability is a key regulator of polyketide synthesis pathways.[4]
Temperature Incubation Temperature20 °C - 30 °CTemperature affects enzymatic activity and fungal growth rates.[4][5]
pH Initial pH of Medium5.0 - 7.5pH influences nutrient uptake and enzyme stability.[4]
Incubation Time Fermentation Duration14 - 28 daysSecondary metabolite production is often growth-phase dependent.[5]
Aeration Shaking vs. Static120-180 rpm vs. 0 rpmAeration affects oxygen availability, crucial for aerobic fungi.[5]
Light Condition Light vs. Dark12h/12h Light/Dark vs. Constant DarkLight can regulate secondary metabolism in many fungal species.[8]

Visualization: Fermentation Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization Matrix cluster_analysis Phase 3: Analysis & Selection Strain D. parvispora Culture Seed Prepare Seed Culture (YM Broth, 23°C, 7 days) Strain->Seed Design Design Experiment (FFED) (Vary Media, pH, Temp, etc.) Seed->Design Ferment Inoculate & Ferment (Solid or Liquid Cultures) Design->Ferment Extract Small-Scale Extraction Ferment->Extract Analyze HPLC-MS Analysis (Quantify this compound) Extract->Analyze Select Identify Optimal Conditions Analyze->Select cluster_prep cluster_prep cluster_optim cluster_optim cluster_analysis cluster_analysis G Culture Solid Fermented Culture (D. parvispora on Rice) Extraction Acetone Extraction (with Sonication) Culture->Extraction Partition Liquid-Liquid Partition (H₂O / Ethyl Acetate) Extraction->Partition Crude Crude Ethyl Acetate Extract Partition->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash SemiPure Semi-Purified Fractions Flash->SemiPure PrepHPLC Preparative HPLC (Reverse Phase C18) SemiPure->PrepHPLC Pure Pure this compound PrepHPLC->Pure G Start Acetyl-CoA + Malonyl-CoA PKS Highly Reducing Polyketide Synthase (HR-PKS) Start->PKS Catalysis Chain Polyketide Chain Assembly (Dehydration & Methylation Steps) PKS->Chain Cyclize Intramolecular Cyclization Chain->Cyclize Core 4-Hydroxy-α-pyrone Core Cyclize->Core Glyco C-Glycosylation at C-5 Final Dactylfungin Structure Glyco->Final Core->Glyco

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Dactylfungin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a naturally occurring antifungal agent isolated from Dactylaria parvispora.[1] It belongs to the dactylfungin class of antibiotics, which are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] Preliminary studies have shown that this compound exhibits activity against Candida pseudotropicalis and other fungi, with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, as well as summarizing the available MIC data for related dactylfungin compounds.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal agents.[3][4] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined by visual inspection or spectrophotometric measurement of fungal growth in 96-well microtiter plates.

Data Presentation

The following table summarizes the available MIC data for this compound and other related dactylfungin compounds against various fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundCandida pseudotropicalis< 10[1][2]
Dactylfungin AAspergillus fumigatus6.25[4][5]
Dactylfungin ACryptococcus neoformans6.25[4][5]
21″-Hydroxy-dactylfungin AAspergillus fumigatus25[4]
25″-Dehydroxy-dactylfungin ASchizosaccharomyces pombe4.2[6]
25″-Dehydroxy-dactylfungin ARhodotorula glutinis4.2[6]

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, sterile, flat-bottom microtiter plates

  • Sterile, disposable plastic reservoirs

  • Multichannel pipette

  • Spectrophotometer (optional, for OD reading)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain onto an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Harvest the fungal colonies (or conidia for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

    • Dilute the standardized fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • In a separate tube, prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

    • Add 200 µL of this working solution to well 1 of the microtiter plate.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visually or Spectrophotometrically) E->F

Caption: Workflow for determining the MIC of this compound.

Generalized Antifungal Signaling Pathway Disruption

The precise molecular mechanism and signaling pathway targeted by this compound have not yet been fully elucidated. However, many antifungal agents function by disrupting the fungal cell wall integrity (CWI) pathway. The following diagram illustrates a generalized representation of the CWI signaling pathway, which is a potential target for antifungal compounds.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Wall Stress Sensor Rho1 Rho1-GTP Sensor->Rho1 Activates PKC Protein Kinase C Rho1->PKC Activates MAPKKK MAPK Kinase Kinase PKC->MAPKKK Phosphorylates MAPKK MAPK Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Genes Cell Wall Synthesis Genes TF->Genes Upregulates DactylfunginB This compound (Potential Disruption) DactylfunginB->Sensor Inhibition

Caption: Generalized Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for Dactylfungin B in Fungal Cell-Based Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a novel antifungal antibiotic isolated from Dactylaria parvispora[1]. It belongs to the dactylfungin class of compounds, which are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain[1][2][3]. This compound has demonstrated significant activity against a range of fungi, making it a compound of interest for antifungal drug development[1][4]. These application notes provide detailed protocols for assessing the antifungal activity of this compound using common cell-based viability assays and offer insights into its potential mechanism of action.

Quantitative Data Summary

Fungal SpeciesCompoundMIC (µg/mL)Reference
Candida pseudotropicalisThis compound<10[1]
Aspergillus fumigatusDactylfungin A6.25[5]
Cryptococcus neoformansDactylfungin A6.25[5]
Aspergillus fumigatus (azole-resistant)Dactylfungin C, D, YM-202204Active[2]

Experimental Protocols

Several colorimetric assays are available to assess fungal cell viability, relying on the metabolic activity of live cells to convert a substrate into a colored product. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be adapted for other similar assays like XTT, MTS, or resazurin.

Protocol: Fungal Cell Viability Assay using MTT

This protocol is designed to determine the antifungal activity of this compound against a target fungal species.

Materials:

  • This compound

  • Target fungal strain(s)

  • Appropriate liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Collect fungal cells (yeast) or conidia (filamentous fungi) and suspend them in sterile PBS.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) using a hemocytometer or by spectrophotometric methods.

  • Assay Setup:

    • Add 100 µL of the fungal inoculum to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add 100 µL of the this compound dilutions to the wells containing the fungal inoculum. The final volume in each well should be 200 µL.

    • Include control wells:

      • Positive Control: Fungal inoculum with a known antifungal agent (e.g., Amphotericin B).

      • Negative Control (Vehicle Control): Fungal inoculum with the solvent used to dissolve this compound (e.g., DMSO), at the same final concentration as in the experimental wells.

      • Growth Control: Fungal inoculum with culture medium only.

      • Blank Control: Culture medium only.

  • Incubation:

    • Incubate the plate at the optimal temperature for the growth of the fungal species (e.g., 35-37°C) for a predetermined period (e.g., 24-48 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at the same temperature, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for another 2-4 hours at 37°C, or overnight at room temperature, to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Growth Control) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the MIC or IC50 value.

Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum setup_plate Set up 96-well Plate prep_fungi->setup_plate prep_compound Prepare this compound Dilutions prep_compound->setup_plate incubation Incubate Plate (24-48h) setup_plate->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_mic Determine MIC/IC50 calc_viability->determine_mic

Caption: Workflow for Fungal Viability Assay.

Putative Signaling Pathway for this compound Action

While the precise molecular target of this compound is not yet fully elucidated, many antifungal compounds that affect cell viability do so by inducing cell wall or cell membrane stress. This stress often triggers conserved signaling pathways in fungi, such as the Cell Wall Integrity (CWI) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagram illustrates a putative mechanism of action for this compound, leading to the activation of the CWI pathway.

PutativeSignalingPathway cluster_stimulus Stimulus cluster_membrane Cell Membrane/Wall cluster_pathway Signaling Cascade cluster_response Cellular Response dactylfungin_b This compound cell_stress Cell Wall/Membrane Stress dactylfungin_b->cell_stress rho1 Rho1 GTPase cell_stress->rho1 cell_death Cell Death (at high concentrations) cell_stress->cell_death pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 tf_activation Transcription Factor Activation (e.g., Rlm1) slt2->tf_activation gene_expression Cell Wall Repair Gene Expression tf_activation->gene_expression gene_expression->cell_death Failure to repair leads to

Caption: Putative this compound Signaling.

References

Application Notes and Protocols: Dactylfungin B Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a novel antifungal agent that has shown promise in inhibiting the growth of various fungal pathogens.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial to determine its safety profile and potential for off-target effects. These application notes provide a comprehensive guide for assessing the cytotoxicity of this compound in various mammalian cell lines. The protocols outlined below describe standard colorimetric and luminescence-based assays to quantify cell viability, membrane integrity, and apoptosis induction.

While specific cytotoxic data for this compound is not extensively available, studies on the related compound, Dactylfungin A, have indicated some cytotoxic effects against human endocervical adenocarcinoma KB 3.1 and mouse fibroblast L929 cell lines.[2] This suggests that this compound may also exhibit cytotoxic properties that warrant investigation.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described cytotoxicity assays. They are populated with hypothetical data for illustrative purposes, assuming a dose-dependent cytotoxic effect of this compound.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (HeLa)% Cell Viability (HEK293)% Cell Viability (HepG2)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.998.1 ± 3.796.5 ± 5.5
1078.6 ± 6.185.4 ± 5.381.2 ± 6.8
5045.2 ± 5.862.7 ± 4.950.3 ± 7.2
10021.8 ± 4.535.9 ± 6.225.1 ± 5.9
  • Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Membrane Damage as Determined by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (HeLa)% Cytotoxicity (HEK293)% Cytotoxicity (HepG2)
0 (Vehicle Control)5.1 ± 1.24.8 ± 0.96.2 ± 1.5
18.3 ± 1.56.2 ± 1.19.5 ± 2.1
1022.7 ± 3.418.9 ± 2.825.4 ± 3.9
5058.9 ± 6.742.3 ± 5.161.8 ± 7.4
10085.4 ± 8.271.6 ± 7.889.3 ± 8.9
  • Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction as Determined by Caspase-3 Activity Assay

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (MDA-MB-231)
0 (Vehicle Control)1.0 ± 0.1
11.5 ± 0.2
103.8 ± 0.5
508.2 ± 1.1
10015.6 ± 2.3
  • Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select a panel of mammalian cell lines relevant to the intended application of this compound. This may include cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) and non-cancerous cell lines (e.g., HEK293, L929) to assess specificity.

  • Culture Conditions: Maintain the cell lines in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Cell Seeding: Seed the cells in 96-well microplates at a predetermined optimal density for each cell line and allow them to adhere and grow for 24 hours before treatment.[3]

  • Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.[5][6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[7]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[8]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[8][9]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[8]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.[13]

  • Lysate Collection: Centrifuge the plate to pellet the cell debris and collect the supernatant containing the cell lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.

  • Caspase-3 Reaction: In a new 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.[11][14]

  • Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the vehicle-treated control.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, HEK293) Seeding 2. Seed Cells in 96-well plates CellCulture->Seeding Treatment 4. Treat Cells (24, 48, 72h) Seeding->Treatment DactylfunginB 3. Prepare this compound (various concentrations) DactylfunginB->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase3 Caspase-3 Assay (Apoptosis) Treatment->Caspase3 Data Quantify Results & Generate Tables MTT->Data LDH->Data Caspase3->Data

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome DactylfunginB This compound MembraneDamage Membrane Damage DactylfunginB->MembraneDamage Bcl2 Bcl-2 Family (e.g., Bax, Bad) DactylfunginB->Bcl2 Apoptosis Apoptosis MembraneDamage->Apoptosis CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Dactylfungin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive research protocol for conducting experiments with Dactylfungin B, a novel antifungal agent. These guidelines cover experimental design, detailed methodologies, and data presentation to facilitate the investigation of its mechanism of action and therapeutic potential.

Introduction

This compound is an antifungal antibiotic characterized by a γ-pyrone ring, a polyalcohol moiety, and a long side chain.[1] It has demonstrated activity against a range of fungi, including Candida pseudotropicalis and other fungal strains, with a Minimum Inhibitory Concentration (MIC) value of less than 10 µg/mL.[1][2] Related compounds, such as Dactylfungin A, have shown potent effects against Cryptococcus neoformans and Aspergillus fumigatus.[3] While the precise mechanism of action is still under investigation, similar compounds have been found to inhibit the glycosyl-phosphatidyl-inositol (GPI)-anchoring process in yeast, suggesting a potential disruption of the cell wall or membrane integrity.[4]

These application notes provide protocols for investigating the antifungal activity, cytotoxicity, and potential signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

CompoundTest OrganismMIC (µg/mL)Reference
This compoundCandida pseudotropicalis< 10[1][2]
Dactylfungin ACryptococcus neoformans6.25[3]
Dactylfungin AAspergillus fumigatus6.25[3]
Dactylfungin C, DAzole-resistant Aspergillus fumigatusActive[5]

Table 2: Cytotoxicity Data (IC50) of Dactylfungin Analogs

CompoundCell LineIC50 (µM)Reference
25″-dehydroxy-dactylfungin AMammalian cell linesSlight cytotoxicity observed[6]

Note: Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.

Materials:

  • This compound

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth or RPMI-1640 medium, as appropriate for the fungus

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile broth and adjust the optical density to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations to be tested (e.g., 0.1 to 100 µg/mL).

  • Plate Inoculation: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxicity Assay: MTT Assay for IC50 Determination

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol determines if this compound induces apoptosis in fungal or mammalian cells.

Materials:

  • This compound-treated cells and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with this compound at concentrations around the determined MIC or IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on specific protein expression levels within a proposed signaling pathway.

Materials:

  • This compound-treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in fungal cells, based on the mechanisms of other antifungal agents. This pathway can serve as a basis for designing experiments, such as Western blotting, to investigate the molecular mechanism of this compound.

DactylfunginB_Apoptosis_Pathway DactylfunginB This compound CellWall Fungal Cell Wall/Membrane (GPI-Anchor Synthesis) DactylfunginB->CellWall Inhibition ROS Reactive Oxygen Species (ROS) Generation CellWall->ROS Stress Signal Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for characterizing the biological activity of this compound.

DactylfunginB_Workflow Start Start: this compound MIC_Assay Antifungal Susceptibility (MIC Determination) Start->MIC_Assay IC50_Assay Cytotoxicity Assay (IC50 Determination) Start->IC50_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MIC_Assay->Apoptosis_Assay Inform concentration IC50_Assay->Apoptosis_Assay Inform concentration Mechanism_Study Mechanism of Action Study Apoptosis_Assay->Mechanism_Study Western_Blot Western Blotting (Signaling Pathway Analysis) Mechanism_Study->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

General experimental workflow for this compound characterization.

References

Dactylfungin B: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and storage of Dactylfungin B stock solutions, a γ-pyrone-containing polyketide antifungal antibiotic. While specific solubility and stability data for this compound are not extensively published, this document outlines a generalized procedure based on the chemical properties of related compounds and standard laboratory practices for antifungal agents. Additionally, a proposed mechanism of action is discussed to guide experimental design.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and recommended starting parameters for stock solution preparation are summarized in the table below.

ParameterValue/RecommendationSource
Molecular Weight 700.95 g/mol [1]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Inferred from protocols for similar poorly water-soluble antifungal compounds[2][3][4][5]
Alternative Solvent Methanol (MeOH)Inferred from use with related Dactylfungin compounds[6]
Recommended Stock Concentration 1-10 mg/mL (1.43-14.3 mM)General practice for antifungal stock solutions[2][7]
Storage Temperature (Powder) Room Temperature (in the continental US)[8]
Storage Temperature (Stock Solution) -20°C or -80°CGeneral practice for antifungal stock solutions[2][3][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE to avoid inhalation of the powder and contact with skin and eyes.

  • Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary, but observe for any signs of degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The aliquot volume will depend on the typical experimental usage.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][3][9] Protect from light by storing in an opaque container or wrapping the vials in aluminum foil.

Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of a working solution from the concentrated stock solution for use in cell-based assays (e.g., Minimum Inhibitory Concentration [MIC] assays).

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile culture medium appropriate for the fungal species being tested

  • Sterile microcentrifuge tubes or microplates

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the fungal cells. Typically, the final DMSO concentration should be kept below 1% (v/v), and a vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

  • Use in Assay: Use the freshly prepared working solutions immediately in your experimental setup.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of a this compound stock solution.

Dactylfungin_B_Stock_Preparation Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Sterile DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation
Proposed Signaling Pathway: Inhibition of GPI-Anchor Biosynthesis

While the precise molecular target of this compound has not been definitively identified, a related polyketide antifungal, YM-202204, has been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in yeast.[1] GPI anchors are essential for attaching certain proteins to the fungal cell wall, which is critical for cell wall integrity and morphogenesis. Therefore, it is plausible that this compound may share a similar mechanism of action. The following diagram illustrates this proposed pathway.

Proposed_Mechanism_of_Action Proposed Mechanism of Action for this compound cluster_ER Endoplasmic Reticulum cluster_CW Fungal Cell Wall GPI_Synthesis GPI-Anchor Biosynthesis Pathway GPI_Transamidase GPI Transamidase Complex GPI_Synthesis->GPI_Transamidase Anchored_Protein_ER GPI-Anchored Protein GPI_Transamidase->Anchored_Protein_ER Precursor_Protein GPI-Anchored Protein Precursor Precursor_Protein->GPI_Transamidase Anchored_Protein_CW Mature GPI-Anchored Cell Wall Protein Anchored_Protein_ER->Anchored_Protein_CW Transport to Cell Wall Cell_Wall_Integrity Cell Wall Integrity Anchored_Protein_CW->Cell_Wall_Integrity Dactylfungin_B This compound Dactylfungin_B->GPI_Synthesis Inhibition

Proposed Mechanism of Action for this compound

References

Application Notes and Protocols for Dactylfungin B in Novel Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a polyketide natural product first isolated from the fungus Dactylaria parvispora.[1] It belongs to a class of pyrone-containing compounds that have demonstrated significant antifungal activity. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound and its analogs as novel antifungal drug candidates. While specific data for this compound is limited, this document compiles available information on closely related dactylfungins to guide preliminary research and experimental design.

Antifungal Activity

This compound has been reported to be active against Candida pseudotropicalis and other fungi, with a Minimum Inhibitory Concentration (MIC) value of less than 10 µg/mL.[1][2] More recent studies on dactylfungin analogs, such as Dactylfungin A and other derivatives, have provided more extensive quantitative data against a broader range of clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activity of Dactylfungin Analogs
Fungal SpeciesDactylfungin A (MIC in µg/mL)Dactylfungin C (MIC in µg/mL)Dactylfungin D (MIC in µg/mL)YM-202204 (MIC in µg/mL)
Aspergillus fumigatus6.25[3]>10012.550
Aspergillus fumigatus (azole-resistant)->10012.550
Candida albicans---50
Cryptococcus neoformans6.25[3]-50-
Mucor plumbeus---25
Rhodotorula glutinis--50-

Note: Data for Dactylfungin C, D, and YM-202204 is sourced from a study on metabolites from Laburnicola nematophila.[4] The specific values for Dactylfungin A are from a study on Amesia hispanica.[3]

Cytotoxicity

Preliminary cytotoxicity data for dactylfungin analogs suggest a variable toxicity profile, which is a critical consideration in early-stage drug discovery.

Table 2: In Vitro Cytotoxicity of Dactylfungin Analogs
Cell LineCompoundIC50 (µM)
Human Endocervical Adenocarcinoma (KB 3.1)Dactylfungin A>10
Mouse Fibroblasts (L929)Dactylfungin A>10
Human Endocervical Adenocarcinoma (KB 3.1)21"-Hydroxy-dactylfungin A>10
Mouse Fibroblasts (L929)21"-Hydroxy-dactylfungin A>10
Human Endocervical Adenocarcinoma (KB 3.1)25"-Dehydroxy-dactylfungin A9.8
Mouse Fibroblasts (L929)25"-Dehydroxy-dactylfungin A8.4

Note: Data is sourced from a study on metabolites from Amesia hispanica.[5]

Putative Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on the structurally related α-pyrone polyketide, YM-202204, have shown that it inhibits the biosynthesis of glycosyl-phosphatidyl-inositol (GPI) anchors in yeast.[5] GPI anchors are essential for attaching a wide array of proteins to the cell surface of fungi, playing crucial roles in cell wall integrity, morphogenesis, and virulence. Targeting GPI anchor biosynthesis is a validated and promising strategy for novel antifungal drug development.

Putative Signaling Pathway Targeted by Dactylfungins

GPI_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum GlcNAc-PI GlcNAc-PI GlcN-PI GlcN-PI GlcNAc-PI->GlcN-PI De-N-acetylation Inositol-acylated GlcN-PI Inositol-acylated GlcN-PI GlcN-PI->Inositol-acylated GlcN-PI Acylation Mannosylated Intermediates Mannosylated Intermediates Inositol-acylated GlcN-PI->Mannosylated Intermediates Mannosylation Mature GPI Anchor Mature GPI Anchor Mannosylated Intermediates->Mature GPI Anchor Phosphoethanolamine addition GPI-anchored Protein GPI-anchored Protein Mature GPI Anchor->GPI-anchored Protein Protein Attachment DactylfunginB This compound (Putative Inhibitor) DactylfunginB->Mannosylated Intermediates Inhibition of GPI anchor biosynthesis

Caption: Putative inhibition of the GPI anchor biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the antifungal potential of this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38-A)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • This compound stock solution (in DMSO)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • For yeasts, subculture the isolate onto potato dextrose agar (PDA) and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For filamentous fungi, grow the isolate on PDA at 35°C for 7 days. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI medium.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI medium in a separate 96-well plate to create a drug dilution plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Inoculation:

    • Transfer 100 µL of the diluted fungal inoculum to each well of the test microtiter plate.

    • Add 100 µL of the corresponding drug dilution to each well.

    • Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C. Reading times vary by organism: 24 hours for most Candida species, 48 hours for Cryptococcus neoformans, and 48-72 hours for most filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and 100% for amphotericin B and most molds) compared to the drug-free growth control.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay determines the viability of mammalian cells after exposure to a test compound, providing a measure of its cytotoxicity.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflows

Antifungal Drug Discovery Workflow

Antifungal_Discovery_Workflow cluster_Discovery Discovery & Initial Screening cluster_Preclinical Preclinical Evaluation Natural_Product_Isolation Isolation of this compound Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Natural_Product_Isolation->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay MOA_Studies Mechanism of Action Studies (e.g., Enzyme Assays, 'Omics) Cytotoxicity_Assay->MOA_Studies In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Infection Model) MOA_Studies->In_Vivo_Models Go_NoGo_Decision Potent_Antifungal_Activity Potent Antifungal Activity (Low MIC) Go_Decision Proceed to Further Development Potent_Antifungal_Activity->Go_Decision NoGo_Decision Terminate Development Potent_Antifungal_Activity->NoGo_Decision No Low_Cytotoxicity Low Cytotoxicity (High IC50) Low_Cytotoxicity->Go_Decision Low_Cytotoxicity->NoGo_Decision No Favorable_PK_PD Favorable PK/PD Profile Favorable_PK_PD->Go_Decision Favorable_PK_PD->NoGo_Decision No

References

Troubleshooting & Optimization

improving Dactylfungin B yield from fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Dactylfungin B from fungal fermentation.

Troubleshooting Guide

Low yield of this compound is a common challenge in fungal fermentation. This guide outlines potential causes and recommended solutions to troubleshoot and optimize your production process.

Table 1: Troubleshooting Low this compound Yield

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Fungal Growth Inadequate nutrient composition in the medium.Systematically evaluate different carbon and nitrogen sources. Start with a rich medium like Yeast Malt (YM) extract broth and then test individual components.[1]
Suboptimal physical parameters (pH, temperature, aeration).Optimize pH (typically between 4.5-6.5 for fungi), temperature (around 23-28°C), and agitation speed (140-200 rpm) using a one-factor-at-a-time (OFAT) approach.[1][2]
Poor quality of the inoculum.Ensure the use of a healthy, actively growing seed culture. Standardize the age and volume of the inoculum.
Good Growth, Low this compound Yield Nutrient limitation or repression.High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism. Consider using alternative carbon sources or a fed-batch strategy.
Incorrect timing of harvest.This compound is a secondary metabolite, typically produced during the stationary phase of growth.[3] Perform a time-course experiment to determine the optimal harvest time.
Feedback inhibition by this compound.Consider in-situ product removal techniques, such as the addition of an adsorbent resin to the culture medium.
Genetic instability of the producing strain.Sub-culture the strain from a master stock and perform regular quality control checks.
Inconsistent Yield Between Batches Variability in media preparation.Ensure precise measurement and consistent quality of all media components. Prepare media in large batches if possible.
Fluctuations in fermentation conditions.Calibrate and monitor all fermentation equipment (shakers, incubators, bioreactors) to ensure consistent operation.
Contamination of the culture.Use strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: The optimal medium composition can vary depending on the specific producing strain. A good starting point is a Yeast Malt (YM) medium, which has been used for the production of related dactylfungins.[1] A typical YM medium contains malt extract, yeast extract, and D-glucose.[1] To further enhance the yield, a systematic optimization of carbon and nitrogen sources is recommended.

Q2: How can I systematically optimize the fermentation medium?

A2: A two-step approach is often effective. First, use a one-factor-at-a-time (OFAT) method to screen for the best individual carbon and nitrogen sources.[4] Once the best components are identified, use a statistical method like Response Surface Methodology (RSM) to fine-tune their concentrations and optimize their interactions.[5][6]

Q3: What are the key physical parameters to control during fermentation?

A3: The key physical parameters include pH, temperature, and agitation/aeration. For most filamentous fungi, a pH between 4.5 and 6.5, a temperature around 23-28°C, and an agitation speed of 140-200 rpm are good starting points.[1][2] These parameters should be optimized for your specific strain and fermentation setup.

Q4: When should I harvest the fermentation broth to maximize this compound yield?

A4: As a secondary metabolite, this compound is typically produced during the stationary phase of fungal growth.[3] It is crucial to perform a time-course study where you monitor both fungal biomass and this compound concentration over time to identify the peak production period.

Q5: Are there any known precursors that can be fed to the culture to increase yield?

A5: this compound is a polyketide, biosynthesized from acetyl-CoA and malonyl-CoA precursors.[7][8] While direct feeding of these precursors can be challenging due to cell permeability, supplementing the medium with glycerol or other compounds that can be readily converted to these precursors may enhance the yield.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a systematic approach to identify the optimal carbon and nitrogen sources for this compound production.

1. Baseline Culture:

  • Prepare a baseline medium (e.g., YM broth: 10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose).[1]

  • Inoculate with a standardized amount of the this compound-producing fungus.

  • Incubate under standard conditions (e.g., 23°C, 140 rpm) for the predetermined optimal fermentation time.[1]

  • Measure the this compound yield, which will serve as the control.

2. Carbon Source Screening:

  • Prepare a series of media where the baseline carbon source (D-glucose) is replaced with different carbon sources (e.g., sucrose, fructose, maltose, glycerol) at the same concentration.

  • Inoculate and incubate as described in step 1.

  • Measure the this compound yield for each carbon source and compare it to the baseline.

3. Nitrogen Source Screening:

  • Using the best-performing carbon source from step 2, prepare a series of media where the baseline nitrogen sources (yeast extract) are replaced with different organic and inorganic nitrogen sources (e.g., peptone, tryptone, ammonium sulfate, sodium nitrate) at equivalent nitrogen concentrations.

  • Inoculate and incubate as described in step 1.

  • Measure the this compound yield for each nitrogen source and compare it to the yield with the best carbon source.

4. Optimization of Component Concentration:

  • Once the best carbon and nitrogen sources are identified, vary their concentrations individually in the medium to find the optimal concentration for each.

Table 2: Example Data from OFAT Carbon Source Screening

Carbon Source (4 g/L)This compound Yield (mg/L)
D-Glucose (Control)50.2
Sucrose65.8
Fructose48.1
Maltose72.5
Glycerol55.3

Visualizations

Biosynthetic Pathway of this compound

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS). The biosynthesis starts with an acetyl-CoA starter unit and involves the sequential addition of malonyl-CoA extender units.[7][8]

Dactylfungin_B_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Tailoring polyketide_chain->cyclization dactylfungin_b This compound cyclization->dactylfungin_b

Caption: Plausible biosynthetic pathway of this compound.

Experimental Workflow for Yield Optimization

A systematic workflow is essential for efficiently optimizing this compound production.

Yield_Optimization_Workflow start Start: Low this compound Yield media_optimization Media Optimization (OFAT/RSM) start->media_optimization physical_parameters Optimization of Physical Parameters (pH, Temp, Agitation) media_optimization->physical_parameters fermentation_kinetics Fermentation Kinetics Study (Time-course) physical_parameters->fermentation_kinetics scale_up Scale-up to Bioreactor fermentation_kinetics->scale_up end End: Improved this compound Yield scale_up->end

Caption: Experimental workflow for optimizing this compound yield.

Representative Fungal Signaling Pathway

The production of secondary metabolites like this compound is often regulated by complex signaling pathways, such as the conserved two-component signaling systems that respond to environmental cues.

Fungal_Signaling_Pathway environmental_signal Environmental Signal (e.g., Nutrient Stress, pH) sensor_kinase Sensor Histidine Kinase environmental_signal->sensor_kinase response_regulator Response Regulator sensor_kinase->response_regulator Phosphotransfer transcription_factor Transcription Factor response_regulator->transcription_factor pks_genes This compound Biosynthetic Gene Cluster transcription_factor->pks_genes Gene Expression Regulation production This compound Production pks_genes->production

Caption: A representative two-component signaling pathway in fungi.

References

overcoming Dactylfungin B solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dactylfungin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a particular focus on its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a polyketide macrolide with potent antifungal activity.[1][2] It is primarily used in research settings to investigate novel antifungal therapies, particularly against pathogenic fungi such as Candida and Aspergillus species.[2] Its complex molecular structure, featuring a gamma-pyrone ring, a polyalcohol moiety, and a long hydrophobic side chain, contributes to its biological activity and also presents challenges in its formulation and delivery.[2]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: The molecular structure of this compound is predominantly hydrophobic (water-repelling) due to its long carbon side chain. This characteristic leads to poor solubility in water and aqueous buffers, which can result in precipitation and inaccurate concentrations in biological assays.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro bioassays.[3] It is crucial to use anhydrous DMSO to minimize the introduction of water, which can cause the compound to precipitate.

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

A4: The final concentration of DMSO in your aqueous assay medium should be kept as low as possible to avoid solvent-induced toxicity to the fungal cells. For most fungal species, a final DMSO concentration of 2.5% (v/v) or lower is generally considered safe and has minimal impact on cell growth and proliferation.[3][4] However, it is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.

Q5: My this compound precipitates when I add it to my aqueous assay medium. What can I do?

A5: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is not appropriate for this hydrophobic compound.Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare your stock solution. Ensure the DMSO is of high purity and stored under dry conditions.
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous assay medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. "Salting out" effect.1. Reduce the final concentration: Try a lower final concentration of this compound in your assay.2. Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution.3. Increase the DMSO concentration (with caution): If permissible for your assay, you can slightly increase the final DMSO concentration, but do not exceed the toxic limit for your cells (generally ≤ 2.5%). Always include a vehicle control.[3][4]
The solution appears cloudy or contains fine particles after dilution. Micro-precipitation is occurring, which may not be visible as large crystals.1. Vortexing/Sonication: Gently vortex or sonicate the final solution to aid dissolution. Be cautious with sonication as it can generate heat.2. Use of Surfactants: Consider the addition of a biocompatible, non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the assay medium at a low concentration (e.g., 0.01-0.1%) to improve solubility.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations. Degradation of the compound.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock for each experiment.2. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: ~700.95 g/mol ).

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

This protocol details the preparation of serial dilutions of this compound in a 96-well plate for an MIC assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile RPMI-1640 medium (or other appropriate fungal growth medium)

  • Sterile 96-well microtiter plate

  • Multichannel pipette

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution in the assay medium. For example, to achieve a starting concentration of 100 µM, dilute the 10 mM stock 1:100 in RPMI-1640. Ensure the DMSO concentration at this step is managed to result in a final concentration of ≤2.5% in the assay wells.

  • Add 100 µL of RPMI-1640 to wells 2 through 12 of the 96-well plate.

  • Add 200 µL of the 100 µM this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue the serial dilution across the plate from well 2 to well 11. Discard the final 100 µL from well 11. Well 12 will serve as the drug-free control.

  • Prepare the fungal inoculum according to standard protocols (e.g., CLSI or EUCAST guidelines) and add the appropriate volume to each well.[5][6]

Visualizations

Proposed Mechanism of Action of this compound

This compound is believed to exert its antifungal effect by inhibiting the (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1][7][8] This disruption triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.[9][10]

DactylfunginB_MoA DactylfunginB This compound GlucanSynthase (1,3)-β-D-Glucan Synthase (Fks1p) DactylfunginB->GlucanSynthase Inhibition BetaGlucan β-(1,3)-Glucan Synthesis GlucanSynthase->BetaGlucan CellWallStress Cell Wall Stress CellWall Fungal Cell Wall BetaGlucan->CellWall Component of CellWall->CellWallStress Disruption leads to WscSensors Wsc Family Sensors (e.g., Wsc1) CellWallStress->WscSensors Activates CellDeath Fungal Cell Death CellWallStress->CellDeath Prolonged stress leads to Rho1 Rho1-GTP WscSensors->Rho1 Activates PKC1 Pkc1 Rho1->PKC1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Phosphorylates GeneExpression Upregulation of Cell Wall Genes TranscriptionFactors->GeneExpression Induces GeneExpression->CellWall Repair (Compensatory Response)

Caption: Proposed mechanism of this compound and the resulting Cell Wall Integrity pathway activation.

Experimental Workflow: Preparing this compound for a Bioassay

The following workflow outlines the key steps for preparing this compound for a typical in vitro antifungal susceptibility test.

DactylfunginB_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO to make 10 mM stock weigh->dissolve store 3. Aliquot and Store Stock at -20°C / -80°C dissolve->store prepare_dilution 4. Prepare Intermediate Dilution in Assay Medium store->prepare_dilution serial_dilute 5. Perform 2-fold Serial Dilutions in 96-well plate prepare_dilution->serial_dilute add_inoculum 6. Add Fungal Inoculum serial_dilute->add_inoculum incubate 7. Incubate at Appropriate Temperature and Time add_inoculum->incubate read_results 8. Read Results (e.g., OD600) incubate->read_results end End read_results->end

Caption: Workflow for preparing this compound for an in vitro antifungal bioassay.

References

troubleshooting inconsistent MIC results for Dactylfungin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for inconsistent Minimum Inhibitory Concentration (MIC) results observed during experiments with Dactylfungin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is an antifungal antibiotic isolated from Dactylaria parvispora.[1] It contains a γ-pyrone ring, a polyalcohol moiety, and a long side chain.[1] It has demonstrated activity against various fungi, including Candida pseudotropicalis, with reported MIC values typically below 10 µg/mL.[1][2] Related dactylfungin compounds have shown potent effects against pathogens like Cryptococcus neoformans and Aspergillus fumigatus.[3]

Q2: What is the accepted variability for a standard MIC assay?

For antimicrobial susceptibility testing, the accepted variability of the reference broth microdilution (BMD) method is typically ±1 log₂ dilution (i.e., a single twofold dilution step up or down).[4] However, for antifungal testing, the reproducibility is often considered to be plus or minus two doubling dilutions.[5] Results that vary by more than this range are considered inconsistent and require investigation.

Q3: What are the most common sources of variability in antifungal MIC testing?

Several factors can introduce variability into MIC measurements. The most common sources include the preparation of the microbial inoculum, the components and pH of the testing medium, incubation time and temperature, and the method used for reading endpoints.[4][6] For complex molecules like this compound, which have long side chains, factors such as solubility and binding to plasticware can also be significant sources of error.[3][7]

Troubleshooting Inconsistent MIC Results

If you are experiencing variability in your this compound MIC results beyond the acceptable ±2 dilution range, consult the following guide. The workflow diagram below provides a high-level overview of the troubleshooting process.

G cluster_start Start cluster_compound Compound & Vehicle cluster_inoculum Inoculum Preparation cluster_assay Assay Conditions cluster_reading Endpoint Reading start Inconsistent MIC Results (> ±2 dilutions) c1 Check Compound Solubility & Stability start->c1 i1 Verify Inoculum Density (Spectrophotometer/Hemocytometer) start->i1 a1 Validate Media pH (RPMI-1640) start->a1 r1 Define Clear Endpoint (e.g., 50% vs 90% inhibition) start->r1 c2 Assess Vehicle Effect (e.g., DMSO toxicity) c1->c2 c3 Consider Adding Surfactant (e.g., 0.002% Polysorbate-80) c2->c3 i2 Ensure Log-Phase Growth of Starting Culture i1->i2 i3 Standardize Inoculum Prep (CLSI M27/M38) i2->i3 a2 Confirm Incubation Time (24h vs 48h) a1->a2 a3 Check Lot-to-Lot Media Variability a2->a3 r2 Address Trailing Growth or Paradoxical Effects r1->r2 r3 Use Plate Reader for Objective OD Measurement r2->r3

Caption: Troubleshooting workflow for inconsistent MIC results.

Q4: My MIC values for this compound are fluctuating wildly. Where should I start?

A4: Start with the compound itself. This compound has a long aliphatic side chain, which can lead to poor aqueous solubility and adsorption to labware.[8][9]

  • Solubility: Ensure this compound is fully dissolved in the initial stock solution (typically DMSO). Visually inspect for any precipitate.[7] If solubility is suspected, gentle warming or vortexing may help.

  • Adsorption: Molecules with hydrophobic regions can bind to the plastic of microtiter plates, reducing the effective concentration. Consider adding a non-ionic surfactant like Polysorbate-80 (Tween 80) to the broth at a final concentration of 0.002% to prevent this.[7] This has been shown to produce more consistent MICs for other complex lipophilic antimicrobials.[7]

  • Vehicle Control: Run a control with the highest concentration of your solvent (e.g., DMSO) used in the assay to ensure it is not contributing to growth inhibition.

Q5: Could the fungal inoculum be the source of the inconsistency?

A5: Yes, the inoculum density is a critical variable.[4] An inoculum that is too high can lead to artificially elevated MICs, while one that is too low can lead to falsely susceptible results.

  • Standardization: Strictly adhere to the inoculum preparation guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as document M27 for yeasts or M38 for filamentous fungi.[6][10] The final inoculum concentration for yeasts should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[11]

  • Verification: Use a spectrophotometer to adjust the starting cell suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify with a hemocytometer or quantitative plating if necessary.

  • Growth Phase: Ensure the fungal culture used for inoculum preparation is in the active, logarithmic phase of growth.

Q6: How do assay parameters like media and incubation time affect this compound results?

A6: Media composition and incubation time are frequent sources of variability in antifungal testing.[6]

  • Media: The standard medium for antifungal susceptibility testing is RPMI-1640. Ensure the pH is buffered to 7.0 with MOPS buffer. Variations in pH can significantly alter the MICs of some antifungal agents.[6] Also be aware that lot-to-lot variability in media can occur.[4]

  • Incubation Time: For Candida spp., MICs are typically read at 24 hours.[6] However, for some drug-organism combinations, growth may be insufficient at 24 hours, requiring a 48-hour incubation.[10] Reading at inconsistent time points will produce variable results. Determine the optimal incubation time for your test organism and use it consistently.

Q7: I see faint, residual growth across multiple wells. How should I interpret the MIC?

A7: This phenomenon, known as "trailing growth" or the "trailing effect," is common with azole antifungals and can complicate endpoint determination.[12] It is crucial to establish a consistent and objective endpoint reading method.

  • Define the Endpoint: For azoles and related fungistatic compounds, the recommended endpoint is the lowest drug concentration that produces a prominent reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control well.[5][11] For fungicidal compounds like Amphotericin B, a ≥90% reduction is often used.[11]

  • Objective Measurement: Visual reading can be subjective. Use a microplate reader to measure the optical density (OD) at an appropriate wavelength (e.g., 530 nm) to quantify growth and calculate the 50% or 90% inhibition point precisely.

  • Paradoxical Effect: Be aware of the "paradoxical effect," where fungal growth reappears at concentrations above the MIC.[12] This is a known phenomenon and should be noted, but the MIC should still be recorded as the lowest concentration that meets the inhibition endpoint criteria.

Data Summary and Protocols

Reported In Vitro Activity of Dactylfungins

The table below summarizes publicly available MIC data for this compound and its close analogue, Dactylfungin A.

CompoundOrganismMedium/MethodReported MIC (µg/mL)Citation
This compound Candida pseudotropicalisNot Specified< 10[1][2]
Dactylfungin A Cryptococcus neoformansBroth Microdilution6.25[3]
Dactylfungin A Aspergillus fumigatusBroth Microdilution6.25[3]
Template for Logging Inconsistent Results

Use this table to systematically document your results when troubleshooting, which can help identify patterns.

DateExperiment IDOrganism (Strain)This compound Lot #Inoculum Density (CFU/mL)Media Lot #Incubation Time (h)MIC Reading MethodReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Notes

Detailed Experimental Protocol

Broth Microdilution MIC Assay for this compound (CLSI M27-Based)

This protocol provides a standardized method for determining the MIC of this compound against yeast pathogens.

  • Preparation of this compound Stock:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Prepare 2-fold serial dilutions of this stock in a separate dilution plate using RPMI-1640 medium to create working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • From a fresh (24-48h) culture plate, select several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (OD₆₀₀ ~0.08-0.1). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum density of 1-5 x 10³ CFU/mL.

  • Microtiter Plate Assembly:

    • Use a sterile, 96-well flat-bottom microtiter plate.

    • Add 100 µL of the appropriate 2x this compound working solution to each well in the corresponding column.

    • Add 100 µL of the final working inoculum to each well. This will bring the final volume to 200 µL and dilute the compound to its final 1x concentration.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a cell-free well (200 µL RPMI) as a negative/sterility control.

  • Incubation:

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate at 35°C for 24-48 hours in a non-CO₂ incubator.

  • Reading the MIC:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the positive growth control.

    • Spectrophotometric Reading: Shake the plate gently to resuspend cells. Read the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that meets the ≥50% inhibition threshold.

Putative Mechanism of Action

While the exact signaling pathway for this compound is not fully elucidated, related compounds have been found to inhibit the synthesis of glycosyl-phosphatidyl-inositol (GPI) anchors in yeast.[3] GPI anchors are essential for tethering many proteins to the cell surface, which are critical for cell wall integrity and morphology. Disruption of this pathway is a plausible mechanism of antifungal action.

G cluster_pathway Putative GPI-Anchor Biosynthesis Pathway (Yeast) p1 GlcNAc-PI p2 GlcN-PI p1->p2 Gpi3p p3 GlcN-acylPI p2->p3 Gwt1p p4 Man-GlcN-acylPI p3->p4 Gpi14p p5 Man-Man-GlcN-acylPI p4->p5 Gpi18p p6 EtN-P-Man-Man-GlcN-acylPI p5->p6 Gpi13p p7 Complete GPI Anchor (Attached to Protein) p6->p7 Gpi8p cell_wall Cell Wall Proteins (e.g., Adhesins, Hydrolases) p7->cell_wall Transport to Cell Surface inhibitor This compound (Hypothesized Target) inhibitor->p2 Inhibition

Caption: Hypothesized mechanism of this compound action.

References

mitigating cytotoxicity of Dactylfungin B in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Dactylfungin B in cell-based assays. The information is designed for scientists and drug development professionals to help mitigate off-target effects and obtain reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line when treated with this compound, which is masking the intended biological effect. What are the first steps to troubleshoot this?

A1: High cytotoxicity can indeed be a major hurdle. Here’s a systematic approach to begin troubleshooting:

  • Confirm the Cytotoxicity Profile: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will help you identify a concentration range that is less cytotoxic but still potentially effective for your primary endpoint.

  • Optimize Assay Parameters: Re-evaluate your experimental setup. Key parameters to consider are cell seeding density, treatment duration, and serum concentration in the culture medium. Sometimes, shorter incubation times or higher cell densities can reduce the observed toxicity.

  • Assess Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent results and apparent cytotoxicity. Also, consider the stability of this compound under your experimental conditions, as degradation products may be more toxic. The α-pyrone ring in this compound is generally stable under mild basic conditions and in DMSO.[1]

  • Consider the Mechanism of Cytotoxicity: The cytotoxicity of many natural products is often linked to the induction of apoptosis, mitochondrial dysfunction, or the generation of reactive oxygen species (ROS). Investigating these pathways can provide clues for targeted mitigation strategies.

Q2: What is the known cytotoxicity of Dactylfungin derivatives against mammalian cell lines?

A2: While specific IC50 values for this compound are not widely published, data for related compounds such as Dactylfungin A and its derivatives provide an indication of their cytotoxic potential against human endocervical adenocarcinoma (KB 3.1) and mouse fibroblast (L929) cell lines.

CompoundCell LineIC50 (µM)Reference
Dactylfungin AKB 3.1> 37[2]
Dactylfungin AL929> 37[2]
25″-Dehydroxy-dactylfungin AKB 3.118[2]
25″-Dehydroxy-dactylfungin AL92918[2]

Note: This data is for Dactylfungin A and a derivative, and should be used as a general guide. It is crucial to determine the IC50 for this compound in your specific experimental system.

Q3: Could the solvent used to dissolve this compound be contributing to the cytotoxicity?

A3: Yes, this is a critical point to consider. This compound, like many organic compounds, is likely dissolved in a solvent such as dimethyl sulfoxide (DMSO) before being diluted in cell culture medium. While DMSO is widely used, it can be toxic to cells at higher concentrations. It is recommended that the final concentration of DMSO in your assay does not exceed 0.5%, and ideally should be kept below 0.1%.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q4: How can we investigate if apoptosis is the cause of this compound-induced cytotoxicity?

A4: Several methods can be used to determine if your cells are undergoing apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. You can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) using commercially available kits.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: You can probe for the cleavage of PARP or the activation of caspases by looking for their cleaved forms.

If apoptosis is confirmed, you can consider using a pan-caspase inhibitor to mitigate this effect.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity Obscuring Experimental Results
Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response curve to determine the IC50 value. Select a concentration for your experiments that is well below the IC50, but still allows you to observe the desired biological effect.
Prolonged exposure time. Reduce the incubation time with this compound. A time-course experiment can help identify the optimal window to observe your primary endpoint before significant cytotoxicity occurs.
Suboptimal cell seeding density. Optimize the number of cells seeded per well. Lower densities may be more sensitive to cytotoxic effects, while higher densities can sometimes tolerate the compound better.
Cell line is particularly sensitive. Consider using a different cell line that may be more robust or relevant to your research question.
Compound precipitation. Visually inspect the wells for any signs of precipitation after adding this compound to the medium. If precipitation is observed, you may need to adjust the solvent concentration or use a different formulation.
Issue 2: Suspected Apoptosis-Mediated Cytotoxicity
Mitigation Strategy Experimental Approach
Inhibition of Caspases Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK. This can block the apoptotic pathway and reduce cell death.[5][6] A typical starting concentration for Z-VAD-FMK is 20-50 µM.[5][6]
Modulation of Apoptotic Signaling If a specific apoptotic pathway is identified (e.g., intrinsic vs. extrinsic), you may be able to use more targeted inhibitors. For instance, if mitochondrial involvement is suspected, exploring compounds that stabilize the mitochondrial membrane potential could be beneficial.
Issue 3: Potential for Oxidative Stress-Induced Cytotoxicity
Mitigation Strategy Experimental Approach
Co-treatment with Antioxidants Pre-treat or co-treat your cells with an antioxidant like N-acetylcysteine (NAC).[7][8] NAC can help to scavenge reactive oxygen species (ROS) and reduce oxidative stress-related cell death. A starting concentration range for NAC is typically 1-10 mM.
Measurement of ROS Levels Use fluorescent probes such as DCFDA or DHE to measure intracellular ROS levels after treatment with this compound. This will help confirm if oxidative stress is a contributing factor to the observed cytotoxicity.

Experimental Protocols

Protocol 1: Mitigation of Apoptosis using Z-VAD-FMK
  • Cell Seeding: Plate your cells at the optimized density in a suitable multi-well plate and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Z-VAD-FMK in sterile DMSO.[5]

  • Treatment:

    • On the day of the experiment, prepare your final dilutions of this compound in cell culture medium.

    • For the co-treatment group, add Z-VAD-FMK to the this compound-containing medium to a final concentration of 20-50 µM.[5][6]

    • Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (medium with the same final concentration of DMSO)

      • This compound only

      • Z-VAD-FMK only

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assessment: Analyze the cells for your primary endpoint and assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®, or Annexin V/PI staining).

Protocol 2: Reduction of Oxidative Stress with N-acetylcysteine (NAC)
  • Cell Seeding: Plate your cells at the optimized density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of N-acetylcysteine (NAC) in sterile water and adjust the pH to 7.0. Filter-sterilize the solution.

  • Treatment:

    • Pre-treatment (optional but recommended): Replace the medium with fresh medium containing 1-10 mM NAC and incubate for 1-2 hours.

    • Prepare the final dilutions of this compound in fresh cell culture medium. For the co-treatment group, also add NAC to the desired final concentration.

    • Include the following controls:

      • Untreated cells

      • Vehicle control (DMSO)

      • This compound only

      • NAC only

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assessment: Measure your primary endpoint and assess cell viability and/or ROS levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Optimize Cell Seeding Density D Treat Cells with this compound +/- Mitigating Agent A->D B Prepare this compound Stock (in DMSO) B->D C Prepare Mitigating Agent Stock (e.g., Z-VAD-FMK or NAC) C->D E Incubate for Optimized Duration D->E F Primary Endpoint Assay E->F G Cytotoxicity Assay (e.g., MTT) E->G H Mechanism-Specific Assay (e.g., Caspase Activity, ROS) E->H

Caption: Workflow for mitigating this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade DactylfunginB This compound Mitochondria Mitochondrial Dysfunction (Intrinsic Pathway) DactylfunginB->Mitochondria ? DeathReceptors Death Receptors (Extrinsic Pathway) DactylfunginB->DeathReceptors ? Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Caspase9 ZVAD->Caspase8 ZVAD->Caspase3

Caption: Generalized apoptosis signaling pathway.

References

Dactylfungin B interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential interference of Dactylfungin B in common laboratory assays. While direct interference has not been extensively reported in the literature, the chemical properties of this compound, a polyketide with a γ-pyrone core, suggest a potential for non-specific effects in various experimental setups. This resource aims to equip researchers with the knowledge to identify and troubleshoot potential artifacts, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound that could lead to assay interference?

This compound is an antifungal antibiotic characterized by a γ-pyrone ring, a polyalcohol moiety, and a long, lipophilic side chain.[1][2] These features may contribute to several types of assay interference:

  • Aggregation: The long aliphatic side chain can promote the formation of aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or sequester other assay components.[3]

  • Optical Interference: The pyrone ring system in this compound is a chromophore. Dactylfungin A, a closely related compound, exhibits UV absorbance maxima at 236 nm and 278.5 nm.[4] This intrinsic absorbance and potential for autofluorescence can interfere with assays that rely on optical readouts (e.g., absorbance, fluorescence, luminescence).

  • Non-specific Binding: The lipophilic nature of this compound may lead to non-specific interactions with proteins and cell membranes, potentially disrupting cellular processes or interfering with binding assays.

  • Reactivity: While not definitively established, polyketide structures can sometimes exhibit chemical reactivity, potentially modifying proteins or other molecules in an assay.[5]

Q2: In which types of assays should I be particularly cautious when using this compound?

Caution is advised in a range of assays, including but not limited to:

  • Cell-Based Assays:

    • Cytotoxicity Assays (e.g., MTT, XTT): this compound's color and redox properties could interfere with the formazan dye readout.[6][7]

    • Reporter Gene Assays (e.g., Luciferase, β-galactosidase): Autofluorescence or quenching effects could lead to false positive or false negative results.

    • Flow Cytometry: The intrinsic fluorescence of this compound might overlap with the emission spectra of commonly used fluorophores.

  • Biochemical Assays:

    • Enzyme Inhibition Assays: Aggregation-based inhibition is a common artifact for many natural products.[8]

    • Binding Assays (e.g., ELISA, TR-FRET): Non-specific binding to assay surfaces or detection antibodies can occur.

  • Antimicrobial Susceptibility Testing:

    • Broth Microdilution: Poor solubility or aggregation can affect the apparent Minimum Inhibitory Concentration (MIC).

    • Agar-based methods: Issues with diffusion due to lipophilicity might influence zone of inhibition measurements.[9]

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments and counter-screens are essential. The following workflow can help identify potential artifacts:

DactylfunginB_Interference_Workflow cluster_Initial_Screening Initial Screening cluster_Troubleshooting Troubleshooting & Counter-Screens cluster_Data_Interpretation Data Interpretation A Primary Assay with this compound B Visual Inspection for Precipitation/Aggregation A->B C Assay Buffer Controls (without target/cells) A->C D Orthogonal Assay A->D E Detergent-Containing Buffer A->E G Potential Artifact B->G Precipitate Observed C->G Signal Change F Confirmed Hit D->F Consistent Results D->G Inconsistent Results E->F Activity Abolished E->F Activity Retained Aggregation_Counter_Screen cluster_Experimental_Setup Experimental Setup cluster_Assay Assay cluster_Analysis Analysis A Prepare this compound Dilutions D Run Enzyme Inhibition Assay A->D B Assay Buffer (- Triton X-100) B->D C Assay Buffer (+ 0.01% Triton X-100) C->D E Calculate IC50 (- Triton) D->E F Calculate IC50 (+ Triton) D->F G Compare IC50 Values E->G F->G H IC50 (+ Triton) >> IC50 (- Triton) => Aggregation Likely G->H I IC50 (+ Triton) ≈ IC50 (- Triton) => Aggregation Unlikely G->I DactylfunginB_Signaling_Hypothesis DactylfunginB This compound GPI_Anchor GPI Anchor Biosynthesis DactylfunginB->GPI_Anchor Potential Inhibition CellWall Cell Wall Integrity GPI_Anchor->CellWall Disruption Signaling Downstream Signaling Pathways (e.g., PKC, HOG) CellWall->Signaling Activation of Stress Response

References

strategies to reduce non-specific binding of Dactylfungin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dactylfungin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antifungal antibiotic isolated from the culture broth of Dactylaria parvispora.[1] Its chemical structure features a γ-pyrone ring, a polyalcohol moiety, and a long, lipophilic side chain.[1] It has demonstrated activity against various fungi, including Candida pseudotropicalis.[1][2]

Q2: What is the likely cause of non-specific binding with this compound?

While specific data on this compound's binding profile is limited, its long aliphatic side chain suggests a lipophilic nature.[1] Lipophilicity is a common driver of non-specific binding, where the molecule may interact with hydrophobic surfaces of plastics, proteins, and cell membranes, independent of its specific biological target.[3][4]

Q3: How can I determine if the binding I am observing is non-specific?

To differentiate between specific and non-specific binding, consider the following control experiments:

  • Competition Assay: Co-incubate your sample with a high concentration of an unlabeled, structurally unrelated lipophilic molecule. If the binding of this compound is reduced, it suggests non-specific hydrophobic interactions.

  • Negative Control: Use a cell line or protein that is known not to express the target of this compound (if known). Any observed binding in this system is likely non-specific.

  • Dose-Response Curve: Specific binding is typically saturable, meaning that as the concentration of this compound increases, the binding will plateau. Non-specific binding often increases linearly with concentration.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

This guide provides strategies to address non-specific binding in common experimental setups. The optimal conditions should be determined empirically for your specific assay.

Issue: High background or inconsistent results in cell-based assays

Lipophilic compounds like this compound can non-specifically interact with cell membranes and plasticware.

Experimental Workflow for Optimizing Cell-Based Assays

cluster_0 Initial Assay Setup cluster_1 Troubleshooting Non-Specific Binding cluster_2 Analysis start Start with Standard Protocol prep Prepare this compound Stock in DMSO start->prep dilute Dilute in Assay Medium prep->dilute incubate Incubate with Cells dilute->incubate wash Wash Cells incubate->wash add_protein Add BSA to Assay Medium incubate->add_protein High Background? measure Measure Readout wash->measure analyze Analyze Data for Reduced Background measure->analyze add_surfactant Add Tween-20/80 to Assay Medium add_protein->add_surfactant use_low_binding_plates Use Low-Binding Microplates add_surfactant->use_low_binding_plates optimize_wash Optimize Wash Steps use_low_binding_plates->optimize_wash optimize_wash->wash

Caption: Workflow for troubleshooting non-specific binding in cell-based assays.

Recommended Solutions:

StrategyRecommended Concentration/ProcedureRationale
Include a Carrier Protein 0.1% - 1% Bovine Serum Albumin (BSA) in the assay medium.BSA can bind to this compound, reducing its free concentration and preventing it from non-specifically adsorbing to surfaces.
Add a Non-ionic Surfactant 0.01% - 0.1% Tween-20 or Tween-80 in the assay and wash buffers.Surfactants can help to keep lipophilic compounds in solution and block hydrophobic interaction sites on surfaces.[5]
Use Low-Binding Plates Utilize commercially available low-binding microplates.These plates have a modified surface that reduces the adsorption of hydrophobic molecules.
Optimize Washing Steps Increase the number of washes (from 3 to 5) and/or the duration of each wash. Include a low concentration of surfactant in the wash buffer.More stringent washing can help to remove non-specifically bound this compound.[5][6]
Issue: Poor recovery or high background in protein-based assays (e.g., ELISA, Western Blot)

This compound may bind non-specifically to blocking agents, antibodies, or the solid support.

Logical Flow for Optimizing Protein-Based Assays

start High Non-Specific Binding in Protein Assay check_blocking Is Blocking Sufficient? start->check_blocking check_antibody Is Antibody Concentration Optimal? check_blocking->check_antibody Yes solution_blocking Increase Blocking Time/ Change Blocking Agent (e.g., Casein, Fish Gelatin) check_blocking->solution_blocking No check_buffers Are Buffers Optimized? check_antibody->check_buffers Yes solution_antibody Titrate Primary and Secondary Antibodies check_antibody->solution_antibody No solution_buffers Add Tween-20 (0.05%) to Wash/Antibody Buffers check_buffers->solution_buffers No end_node Reduced Non-Specific Binding check_buffers->end_node Yes solution_blocking->check_antibody solution_antibody->check_buffers solution_buffers->end_node

Caption: Decision tree for troubleshooting non-specific binding in protein-based assays.

Recommended Solutions:

StrategyRecommended Concentration/ProcedureRationale
Optimize Blocking Buffer Test different blocking agents such as 1-3% casein or fish gelatin in addition to standard BSA or non-fat milk.Some blocking agents can have hydrophobic interactions with lipophilic compounds. Testing alternatives can identify a more suitable blocker.
Modify Incubation and Wash Buffers Add 0.05% Tween-20 to all antibody incubation and wash buffers.This helps to reduce non-specific hydrophobic interactions between this compound and proteins or the membrane.[5]
Adjust Salt Concentration Increase the NaCl concentration in your buffers to 250-500 mM.Higher ionic strength can disrupt weak, non-specific electrostatic interactions.[5]
Pre-clear Lysates If using cell lysates, pre-clear them by incubating with beads or a control antibody to remove proteins that may bind non-specifically.This can reduce the pool of potential off-target interactors for this compound.

Detailed Experimental Protocols

Protocol: Preparation of this compound Working Solutions to Minimize Aggregation

The aggregation of lipophilic compounds can contribute to non-specific effects.[7][8]

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solubilization: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in DMSO.

  • Final Working Solution: To prepare the final working solution, add the this compound intermediate dilution to the pre-warmed aqueous assay buffer while vortexing. This rapid mixing helps to prevent the formation of aggregates. The final DMSO concentration in the assay should be kept low (ideally <0.5%) to avoid solvent effects.

  • Use of Solubilizing Agents: For particularly problematic aggregation, consider the addition of a small amount of a pharmaceutically acceptable solubilizing agent, such as Solutol®, to the final assay buffer.[9] A starting concentration of 0.01% (v/v) can be tested.[9]

Protocol: Quantitative Assessment of Non-Specific Binding Using a Cell-Free System

This protocol allows for the quantification of this compound binding to assay materials.

  • Plate Coating: Coat the wells of a microplate with a relevant protein (e.g., BSA, or your protein of interest) and block as you would for your primary assay. Leave some wells uncoated (plastic only) as a control.

  • Incubation: Add a known concentration of this compound in your assay buffer to the coated and uncoated wells. Include wells with buffer only as a blank.

  • Washing: After incubation, wash the wells thoroughly using your standard washing protocol.

  • Elution: Elute the bound this compound from the wells using an organic solvent (e.g., methanol or acetonitrile).

  • Quantification: Quantify the amount of eluted this compound using a suitable analytical method such as HPLC or mass spectrometry.

  • Analysis: Compare the amount of this compound recovered from the coated and uncoated wells to determine the extent of non-specific binding to the protein and the plastic.

By implementing these strategies and protocols, researchers can more effectively manage the challenges associated with the non-specific binding of this compound, leading to more reliable and reproducible experimental outcomes.

References

optimizing incubation time for Dactylfungin B antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during antifungal susceptibility testing of Dactylfungin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound antifungal assays?

A1: The optimal incubation time for this compound assays is dependent on the fungal species being tested. Based on studies of the structurally similar compound Dactylfungin A, the following incubation times are recommended as a starting point:

  • Yeast-forming fungi and Mucorales: 24 hours

  • Eurotiales (e.g., Aspergillus species): 48 hours

It is crucial to visually inspect the growth in the control wells (without the antifungal agent) to ensure sufficient fungal growth has occurred before determining the Minimum Inhibitory Concentration (MIC).

Q2: What factors can influence the incubation time and the outcome of this compound antifungal assays?

A2: Several factors can significantly impact the results of antifungal susceptibility testing.[1] Key variables include:

  • Fungal Species: Different fungi have varying growth rates.

  • Inoculum Size: The initial concentration of fungal cells can affect the time required to reach sufficient growth for MIC determination.

  • Culture Medium: The composition of the growth medium can influence the growth rate of the fungus and the activity of the antifungal agent.

  • Incubation Temperature: Suboptimal temperatures can slow fungal growth, necessitating longer incubation times.

  • Endpoint Reading: The method used to determine the MIC (visual inspection vs. spectrophotometric reading) can introduce variability.

Q3: How can I determine if my incubation time is optimal?

A3: An optimal incubation time allows for sufficient, but not excessive, growth in the drug-free control wells. The growth should be substantial enough for a clear and reproducible reading of growth inhibition in the wells containing this compound. If the incubation time is too short, you may not observe a clear MIC endpoint. Conversely, if the incubation is too long, trailing effects or degradation of the compound could lead to inaccurate results.

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a member of the pyrone class of compounds.[2][3] While the specific mechanism of this compound is still under investigation, related alpha-pyrone compounds, such as 6-pentyl-alpha-pyrone, are known to induce mitochondrial dysfunction in fungi.[1] This can lead to an imbalance of reactive oxygen species (ROS), which in turn can damage cellular components and trigger programmed cell death (apoptosis).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or poor fungal growth in control wells. - Inoculum concentration is too low.- Incubation time is too short.- Incubation temperature is incorrect.- The culture medium is not suitable for the fungal species.- Verify the inoculum density using a spectrophotometer or hemocytometer.- Increase the incubation time and monitor growth daily.- Ensure the incubator is set to the optimal temperature for the specific fungus.- Use a recommended medium such as RPMI-1640 with L-glutamine and buffered with MOPS.
Inconsistent MIC values between experiments. - Variation in inoculum preparation.- Subjectivity in visual endpoint reading.- Pipetting errors leading to incorrect drug concentrations.- Standardize the inoculum preparation procedure.- Use a spectrophotometer to read the optical density for a more objective endpoint determination.- Calibrate pipettes regularly and use fresh dilutions of this compound for each experiment.
"Skipped wells" or growth at higher concentrations but not at lower concentrations. - Contamination of the well with a resistant variant.- Inaccurate drug dilution.- Ensure aseptic techniques are followed throughout the procedure.- Prepare fresh serial dilutions of this compound and repeat the assay.
Trailing growth (reduced but persistent growth over a range of concentrations). - The compound may be fungistatic rather than fungicidal at certain concentrations.- Reading the plate after an excessively long incubation period.- Read the MIC at the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the control.- Adhere to the recommended incubation time and avoid prolonged incubation.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound Antifungal Assays

Fungal GroupExample GeneraRecommended Incubation Time (hours)
Yeast-forming fungiCandida, Cryptococcus24
MucoralesRhizopus, Mucor24
EurotialesAspergillus, Penicillium48

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from established methodologies for antifungal susceptibility testing.

Materials:

  • This compound

  • Sterile, 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline or water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Seal the plate and incubate at the appropriate temperature and for the recommended duration (see Table 1).

  • MIC Determination:

    • Following incubation, determine the MIC either visually or by reading the optical density at a suitable wavelength with a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.

Mandatory Visualizations

G Workflow for Optimizing Incubation Time cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare this compound dilutions C Inoculate 96-well plate A->C B Prepare fungal inoculum (0.5 McFarland) B->C D Incubate at optimal temperature C->D E Monitor growth in control wells D->E F Read MIC at recommended time point (e.g., 24h or 48h) E->F G Is growth in control sufficient? F->G H Record MIC G->H Yes I Adjust incubation time (± 12-24h) and repeat G->I No I->D

Caption: Workflow for optimizing incubation time in this compound assays.

G Proposed Antifungal Mechanism of Pyrone Compounds cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Fungal Cell Fate A This compound (Pyrone Compound) B Mitochondrial Dysfunction A->B C Increased Reactive Oxygen Species (ROS) B->C D Damage to Cellular Components (DNA, proteins, lipids) C->D E Programmed Cell Death (Apoptosis) D->E

Caption: Proposed signaling pathway for pyrone-class antifungal agents.

References

Validation & Comparative

Dactylfungin B vs. Dactylfungin A: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A close examination of the available data reveals that Dactylfungin A and Dactylfungin B exhibit comparable potent antifungal activity. While structural analogs, their core difference—an α-pyrone ring in Dactylfungin A versus a γ-pyrone ring in this compound—does not appear to significantly impact their efficacy against a range of fungal pathogens. This guide provides a detailed comparison of their antifungal profiles, supported by available experimental data, and explores their likely mechanism of action.

Quantitative Antifungal Activity

Dactylfungin A and B have demonstrated significant activity against various fungi, with Minimum Inhibitory Concentration (MIC) values often falling below 10 µg/mL[1]. While a direct side-by-side comparison from a single study is limited, data from various sources allows for a comparative assessment.

A 2023 study by Charria-Girón et al. reported specific MIC values for Dactylfungin A against critical human fungal pathogens[2][3]. Notably, the same study suggested that the structural variance between Dactylfungin A and B does not lead to a significant difference in their antifungal effect, indicating their activities are likely analogous[2]. The initial discovery by Xaio et al. in 1993 also reported broad antifungal activity for both compounds with MICs under 10 µg/mL against Candida pseudotropicalis and other fungi[1][4].

Table 1: Minimum Inhibitory Concentration (MIC) of Dactylfungin A against Selected Fungal Pathogens

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus fumigatus6.25[2][3]
Cryptococcus neoformans6.25[2][3]
Candida pseudotropicalis & other fungi<10[1][4]

Based on the available literature, the antifungal activity of this compound is expected to be in a similar range to the values presented for Dactylfungin A.

Experimental Protocols

The determination of antifungal activity for the dactylfungins has primarily been conducted using the broth microdilution method. This standard technique is a cornerstone of antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a microtiter plate. A standardized suspension of the target fungal cells is then added to each well. The plates are incubated under controlled conditions, typically for 24 to 48 hours, depending on the growth rate of the fungus. The MIC is then determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of Dactylfungin A/B Inoculation Inoculate microtiter plate wells with fungal suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Observation Visually or spectrophotometrically assess fungal growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

While the precise mechanism of action for Dactylfungin A and B has not been definitively elucidated, a compelling hypothesis points towards the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis. This is based on the known activity of a structurally related compound, YM-202204, which has been shown to be an inhibitor of this crucial pathway in yeast cells[2].

GPI anchors are complex glycolipids that are essential for tethering a wide variety of proteins to the cell surface of eukaryotic organisms, including fungi. These GPI-anchored proteins play vital roles in cell wall integrity, morphogenesis, adhesion, and nutrient uptake.

The inhibition of GPI anchor biosynthesis disrupts the localization and function of these essential surface proteins, leading to a cascade of detrimental effects on the fungal cell. This includes a weakened cell wall, aberrant cell morphology, and ultimately, cell death. The essential nature of this pathway in fungi, coupled with differences from the mammalian equivalent, makes it an attractive target for the development of novel antifungal agents.

Signaling Pathway: Overview of GPI Anchor Biosynthesis Inhibition

GPI_Inhibition Dactylfungin Dactylfungin A/B GPI_Biosynthesis GPI Anchor Biosynthesis Pathway Dactylfungin->GPI_Biosynthesis Inhibits GPI_Anchored_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchored_Proteins Produces Cell_Wall_Integrity Impaired Cell Wall Integrity GPI_Biosynthesis->Cell_Wall_Integrity Morphogenesis_Defects Defective Morphogenesis GPI_Biosynthesis->Morphogenesis_Defects Adhesion_Loss Loss of Adhesion GPI_Biosynthesis->Adhesion_Loss Cell_Surface Fungal Cell Surface GPI_Anchored_Proteins->Cell_Surface Localizes to Cell_Death Fungal Cell Death Cell_Wall_Integrity->Cell_Death Morphogenesis_Defects->Cell_Death Adhesion_Loss->Cell_Death

Caption: Proposed mechanism of action for Dactylfungins via inhibition of the GPI anchor biosynthesis pathway.

References

A Comparative Analysis of the Antifungal Efficacy of Dactylfungin B and Dactylfungin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two polyketide-derived natural products, Dactylfungin B and Dactylfungin C. While both compounds belong to the dactylfungin family, notable differences in their chemical structures may influence their biological activity. This document synthesizes available experimental data to offer a comparative overview of their efficacy.

Introduction to this compound and Dactylfungin C

This compound is an antifungal antibiotic isolated from Dactylaria parvispora and is characterized by a γ-pyrone ring.[1] In contrast, Dactylfungin C, a more recently discovered analogue from Laburnicola nematophila, possesses an α-pyrone ring structure.[2] Both molecules feature a polyalcohol moiety and a long aliphatic side chain, which are crucial for their biological function.

Quantitative Comparison of Antifungal Activity

Direct comparative studies evaluating the minimum inhibitory concentrations (MICs) of this compound and Dactylfungin C against the same panel of fungal pathogens are limited in the current literature. However, data from independent studies provide insights into their respective antifungal spectra and potency.

Dactylfungin C: A recent study provided specific MIC values for Dactylfungin C against a range of clinically relevant fungi.

Fungal StrainMIC (µg/mL)
Aspergillus fumigatus ATCC 2043050.26
Aspergillus fumigatus (azole-resistant)>16.6
Candida albicans ATCC 90028>16.6
Cryptococcus neoformans H99>16.6
Mucor plumbeus MUCL 49355>16.6
Rhodotorula glutinis DSM 10134>16.6
Data from Wennrich et al., 2024.[3]

This compound: The initial discovery of this compound reported its activity against Candida pseudotropicalis and other fungi with MIC values of less than 10 µg/mL.[1] More specific MIC values against a broader range of fungi are not readily available in published literature.

Qualitative Comparison: A study by Charria-Girón et al. (2023) suggests that the type of pyrone ring (α-pyrone in Dactylfungin A and C vs. γ-pyrone in this compound) has a less significant impact on the antifungal activity compared to the hydroxylation pattern of the side chain.[4] This suggests that this compound and C might have comparable activity against certain fungi, with variations likely attributable to other structural differences.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the study of Dactylfungin C.

Antifungal Susceptibility Testing Protocol:

A serial dilution assay is performed to determine the MIC of the compounds.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) to obtain fresh cultures. Spores or yeast cells are harvested and suspended in sterile saline or culture medium. The suspension is adjusted to a final concentration of approximately 0.5-2.5 x 10^5 cells/mL.

  • Preparation of Test Compounds: The dactylfungin compounds are dissolved in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.

G Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum serial_dilution Perform Serial Dilution in Microtiter Plate prep_fungi->serial_dilution prep_compounds Prepare Test Compounds prep_compounds->serial_dilution inoculation Inoculate with Fungal Suspension serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Caption: Workflow for determining antifungal susceptibility.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound and Dactylfungin C has not been fully elucidated. However, studies on other pyrone-containing antifungal compounds suggest a likely mode of action involving the disruption of the fungal cell membrane.[5] The lipophilic side chain of the dactylfungins may facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, loss of essential cellular components, and ultimately, cell death.

Furthermore, a related congener, YM-202204, has been found to inhibit the glycosyl-phosphatidyl-inositol (GPI)-anchoring in yeast cells, which is crucial for the proper localization and function of many cell wall proteins.[4] It is plausible that dactylfungins share a similar mechanism, interfering with cell wall integrity and signaling.

G Proposed Antifungal Mechanism of Dactylfungins Dactylfungin Dactylfungin (B or C) Membrane Fungal Cell Membrane Dactylfungin->Membrane Interaction GPI_Anchor GPI-Anchor Synthesis Dactylfungin->GPI_Anchor Possible Inhibition Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Cell_Wall_Proteins Cell Wall Glycoproteins GPI_Anchor->Cell_Wall_Proteins Anchoring of Cell_Wall Fungal Cell Wall Cell_Wall_Proteins->Cell_Wall Incorporation into Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition Inhibition

Caption: Proposed mechanisms of antifungal action for dactylfungins.

Conclusion

Both this compound and Dactylfungin C represent promising antifungal agents. The available data suggests that Dactylfungin C exhibits potent activity against Aspergillus fumigatus. While quantitative data for this compound is less specific, qualitative comparisons suggest its efficacy may be comparable to α-pyrone dactylfungins, with the side chain modifications playing a more critical role in determining the antifungal spectrum and potency.

Further research involving direct, head-to-head comparative studies of this compound and C against a wide range of fungal pathogens is necessary to fully elucidate their relative efficacy. Additionally, in-depth mechanistic studies are required to identify their precise molecular targets and signaling pathways, which will be crucial for their potential development as therapeutic agents.

References

Structure-Activity Relationship of Dactylfungin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dactylfungin analogs, focusing on their structure-activity relationships (SAR) concerning antifungal and cytotoxic activities. The information is compiled from recent studies and presented to aid in the ongoing development of novel antifungal agents. Dactylfungins are a class of polyketide-derived natural products that have demonstrated significant potential in combating fungal pathogens, including azole-resistant strains.

Comparative Antifungal and Cytotoxic Activity

The biological activity of Dactylfungin analogs is significantly influenced by substitutions on their core structure, which consists of an α-pyrone motif linked to a polyalcohol moiety and a long aliphatic side chain.[1][2] Variations in the hydroxylation pattern of the side chain, in particular, have been shown to modulate both the potency and spectrum of antifungal activity.[1][3]

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for key Dactylfungin analogs against a panel of fungal pathogens and mammalian cell lines.

Table 1: Antifungal Activity of Dactylfungin Analogs (MIC in µg/mL)

CompoundAspergillus fumigatusA. fumigatus (azole-resistant)Cryptococcus neoformansMucor plumbeusCandida albicansRhodotorula glutinisSchizosaccharomyces pombe
Dactylfungin C (1) High activityWeak activity-----
Dactylfungin D (2) High potencyHigh potencyModerate activity--Moderate activity-
YM-202204 (3) Moderate activityHigh activity-Highest activityModerate activity--
Dactylfungin A Strong activity-Strong activity----
25″-dehydroxy-dactylfungin A -----Improved activityImproved activity

Data compiled from multiple sources.[1][3][4]

Table 2: Cytotoxicity of Dactylfungin Analogs (IC50 in µM)

CompoundL929 (Mouse Fibroblast)KB3.1 (Human endocervical adenocarcinoma)
Dactylfungin C (1) WeakWeak
Dactylfungin D (2) WeakWeak
YM-202204 (3) WeakWeak
25″-dehydroxy-dactylfungin A Slight cytotoxicity observedSlight cytotoxicity observed

Data compiled from multiple sources.[1][3][5]

Structure-Activity Relationship Insights

Analysis of the available data reveals key structural features that govern the biological activity of Dactylfungin analogs:

  • Hydrophilicity: An increase in hydrophilicity, such as the introduction of an additional hydroxyl group in Dactylfungin C compared to Dactylfungin D, appears to negatively impact antifungal activity, particularly against azole-resistant Aspergillus fumigatus strains.[1][4]

  • Side Chain Hydroxylation: The position and presence of hydroxyl groups on the long aliphatic side chain are critical. For instance, 25″-dehydroxy-dactylfungin A displayed improved activity against yeasts like Schizosaccharomyces pombe and Rhodotorula glutinis compared to Dactylfungin A, but this modification also led to a slight increase in cytotoxicity.[3][6][7]

  • Core Structure: The α-pyrone ring conjoined with the polyalcohol moiety is a common feature among the active compounds.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Dactylfungin analogs.

Antifungal Susceptibility Testing

A broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Spores or yeast cells are harvested and suspended in sterile saline or culture medium. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates using the appropriate culture medium to achieve a range of final concentrations (e.g., 0.52 to 66.7 µg/mL).[3]

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates containing the diluted compounds. The plates are incubated at an appropriate temperature (e.g., 30°C or 37°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Positive and negative controls (e.g., amphotericin, cycloheximide, and solvent controls) are included in each assay.[3]

Cytotoxicity Assay

The cytotoxic effects of the Dactylfungin analogs are typically evaluated against mammalian cell lines using a colorimetric assay such as the MTT assay.

  • Cell Culture: Mammalian cell lines (e.g., L929 mouse fibroblasts, KB3.1 human endocervical adenocarcinoma) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow for determining biological activity and a conceptual representation of the observed structure-activity relationships.

experimental_workflow cluster_antifungal Antifungal Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Fungal Culture A2 Inoculum Preparation A1->A2 A4 Microplate Inoculation A2->A4 A3 Serial Dilution of Analogs A3->A4 A5 Incubation A4->A5 A6 MIC Determination A5->A6 C1 Mammalian Cell Culture C2 Cell Seeding C1->C2 C3 Treatment with Analogs C2->C3 C4 Incubation C3->C4 C5 MTT Assay C4->C5 C6 IC50 Calculation C5->C6

Caption: Experimental workflow for antifungal and cytotoxicity testing.

SAR_dactylfungin cluster_structure Structural Modifications cluster_activity Biological Activity S1 Dactylfungin Core S2 Increased Hydrophilicity (e.g., extra -OH group) S3 Decreased Side Chain Hydroxylation (e.g., removal of -OH group) A1 Decreased Antifungal Activity (especially vs. resistant strains) S2->A1 leads to A2 Altered Antifungal Spectrum (Improved activity vs. yeasts) S3->A2 can lead to A3 Increased Cytotoxicity S3->A3 can also lead to

Caption: Structure-activity relationships of Dactylfungin analogs.

References

Side Chain Hydroxylation Significantly Modulates the Antifungal Activity of Dactylfungins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Dactylfungin B and its hydroxylated analogs reveals that the position and presence of hydroxyl groups on the aliphatic side chain are critical determinants of their antifungal potency and spectrum. This guide provides a comparative analysis of their biological activity, supported by experimental data, to inform researchers and drug development professionals in the field of antifungal drug discovery.

The dactylfungins are a class of antifungal antibiotics characterized by a pyrone ring core, a polyalcohol moiety, and a long aliphatic side chain. Variations in the hydroxylation pattern of this side chain have been shown to have a profound impact on their biological activity. While this compound is characterized by a γ-pyrone ring, recent studies on analogous α-pyrone dactylfungins provide compelling evidence for the role of side chain hydroxylation in modulating antifungal efficacy.

Comparative Antifungal Activity

The antifungal activity of dactylfungin derivatives is significantly influenced by the hydroxylation of their side chain. The data presented below, derived from studies on various dactylfungin analogs, illustrates this structure-activity relationship. For instance, the addition of a hydroxyl group can lead to a loss of activity against certain pathogens while enhancing it against others. Conversely, the removal of a hydroxyl group has also been shown to improve activity against specific yeast strains.

CompoundFungal StrainActivity (MIC or IC50 in µM)Reference
Dactylfungin A Aspergillus fumigatusStrong inhibition[1][2][3]
Cryptococcus neoformansStrong inhibition[1][2][3]
Schizosaccharomyces pombe-[1][2][3]
Rhodotorula glutinis-[1][2][3]
21"-Hydroxy-dactylfungin A Aspergillus fumigatusRetained inhibition (lower concentration than control)[1][2]
Cryptococcus neoformansLoss of activity[1][2]
25"-Dehydroxy-dactylfungin A Schizosaccharomyces pombeImproved activity compared to Dactylfungin A[1][2][3]
Rhodotorula glutinisImproved activity compared to Dactylfungin A[1][2][3]
Dactylfungin C Aspergillus fumigatusHigh impact[4]
Azole-resistant A. fumigatusWeak activity[4]
Dactylfungin D Aspergillus fumigatusHighest potency among tested dactylfungins[4][5][6]
Azole-resistant A. fumigatusHigh potency[4][5][6]
Cryptococcus neoformansModerate activity[4][5][6]
Rhodotorula glutinisModerate activity[4][5][6]

This data underscores that the hydrophilicity of the side chain, as modulated by hydroxylation, is a key factor in determining the antifungal spectrum and potency of dactylfungins.[1][4] For example, increased hydrophilicity due to an additional hydroxyl group in Dactylfungin C compared to Dactylfungin D appears to negatively affect its activity against azole-resistant A. fumigatus strains.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of dactylfungin activities.

Antifungal Bioassays

Antifungal activity was evaluated against a panel of human pathogenic fungi. The assays were performed according to established protocols.[1][3] A general procedure is as follows:

  • Fungal strains were cultured on appropriate media to obtain sufficient growth for inoculation.

  • The compounds to be tested (dactylfungin derivatives) were dissolved in a suitable solvent, typically DMSO.

  • Microdilution assays were performed in 96-well plates. A serial dilution of each compound was prepared in the wells.

  • Each well was inoculated with a standardized suspension of the fungal strain.

  • Positive controls (e.g., amphotericin, cycloheximide) and negative controls (solvent only) were included on each plate.[1][3]

  • The plates were incubated at an appropriate temperature for a specified period, which varied depending on the fungal species.[3]

  • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth. For quantitative assessment, a microplate reader was used to measure absorbance at 595 nm.[1]

Cytotoxicity Assays

The cytotoxic effects of the dactylfungin derivatives were assessed to determine their selectivity for fungal cells over mammalian cells.

  • Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with serial dilutions of the dactylfungin compounds.

  • After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay, such as the MTT or resazurin assay.

  • The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.[1][3]

Structure-Activity Relationship Visualization

The following diagram illustrates the impact of side chain hydroxylation on the antifungal activity of dactylfungin analogs.

G cluster_0 Side Chain Modifications cluster_1 Resulting Antifungal Activity Dactylfungin_Core Dactylfungin Core Structure (Pyrone Ring + Polyalcohol) Dactylfungin_A Dactylfungin A (Baseline Side Chain) Hydroxylated_Analog Hydroxylated Analog (+ OH group) Dactylfungin_A->Hydroxylated_Analog Dehydroxylated_Analog Dehydroxylated Analog (- OH group) Dactylfungin_A->Dehydroxylated_Analog Activity_A Broad Antifungal Activity (e.g., A. fumigatus, C. neoformans) Dactylfungin_A->Activity_A Exhibits Activity_Hydroxylated Altered Activity Spectrum: - Decreased activity vs. C. neoformans - Retained activity vs. A. fumigatus Hydroxylated_Analog->Activity_Hydroxylated Leads to Activity_Dehydroxylated Altered Activity Spectrum: - Increased activity vs. Yeasts (S. pombe, R. glutinis) Dehydroxylated_Analog->Activity_Dehydroxylated Results in

Caption: Impact of side chain hydroxylation on dactylfungin antifungal activity.

References

A Comparative Analysis of Dactylfungin B and Fluconazole: Unveiling Novel Antifungal Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against invasive fungal infections, the demand for novel antifungal agents with superior efficacy and distinct mechanisms of action is paramount. This guide provides a comprehensive comparative analysis of Dactylfungin B, a promising natural polyketide, and fluconazole, a widely established triazole antifungal. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, antifungal activity, and the experimental protocols used for their evaluation.

Introduction

Fluconazole, a cornerstone of antifungal therapy, has been instrumental in managing a spectrum of fungal diseases, primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] However, the emergence of fluconazole-resistant fungal strains necessitates the exploration of new therapeutic avenues. This compound, a member of the dactylfungin family of natural products, has demonstrated potent antifungal activity, including against azole-resistant strains, suggesting a different mode of action and a potential solution to the challenge of drug resistance.[3][4]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and fluconazole lies in their molecular targets within the fungal cell.

Fluconazole: Targeting Ergosterol Biosynthesis

Fluconazole exerts its fungistatic effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][5] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][2]

This compound: A Putative Inhibitor of GPI Anchor Biosynthesis

While the precise molecular target of this compound is yet to be definitively elucidated, evidence from related compounds, such as YM-202204, strongly suggests that its antifungal activity stems from the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[6] GPI anchors are complex glycolipids that are essential for tethering a wide array of proteins to the cell surface of eukaryotes, including fungi. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and adhesion.

Inhibition of the GPI anchor biosynthesis pathway, likely at an early stage such as the acylation of inositol, leads to a cascade of detrimental effects. This includes stress on the endoplasmic reticulum due to the accumulation of unfolded proteins, disruption of cell wall organization, and impaired filamentation in pathogenic fungi like Candida albicans.[7][8][9] This mechanism is fundamentally different from that of azoles, polyenes, and echinocandins, making it a promising strategy to overcome existing antifungal resistance.

Antifungal Activity: A Head-to-Head Overview

Direct comparative studies providing minimum inhibitory concentration (MIC) values for this compound and fluconazole against a broad, identical panel of fungal isolates are not yet available in the public domain. However, by collating data from various studies, a general comparison of their antifungal spectrum and potency can be drawn.

Table 1: Comparative Antifungal Activity (MICs in µg/mL)

Fungal SpeciesThis compound (and related Dactylfungins)Fluconazole
Candida albicansModerate activity reported for derivatives[10]0.25 - 32[11]
Candida pseudotropicalis< 10[1][10]-
Cryptococcus neoformans6.25 (Dactylfungin A)[2]0.12 - 16[12]
Aspergillus fumigatus6.25 (Dactylfungin A)[2]>64 (intrinsically resistant)[12]
Azole-Resistant A. fumigatusActive (Dactylfungin C & D)[3][5]High resistance

Note: The provided MIC values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions. Dactylfungin A has been reported to exhibit similar antimicrobial activity to this compound.[2]

Experimental Protocols

The evaluation of the antifungal activity of both this compound and fluconazole relies on standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours at 35-37°C.[13] A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[14] This suspension is further diluted in a standardized test medium like RPMI-1640.[13]

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in the test medium to achieve a range of concentrations.

  • Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent. The plates are then incubated at 35°C for 24 to 48 hours.[11]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For fluconazole against yeasts, this is typically a ≥50% reduction in growth (turbidity).[6][15] For this compound, the endpoint would likely be determined similarly, though specific criteria may need to be established.

Experimental Workflow for Antifungal Susceptibility Testing

G General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Inoculum Inoculum Preparation (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Prep Serial Dilution of Antifungal Agent Drug_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Signaling Pathways Under Scrutiny

Fluconazole's Impact on the Ergosterol Biosynthesis Pathway

G Fluconazole Mechanism of Action Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Intermediate Epoxy-lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane incorporation Enzyme->Intermediate catalysis Fluconazole Fluconazole Fluconazole->Enzyme inhibition

Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity.

Proposed Mechanism of this compound via GPI Anchor Biosynthesis Inhibition

G Proposed this compound Mechanism of Action cluster_er Endoplasmic Reticulum PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI Gwt1 Gwt1 Acyltransferase GlcN_PI->Gwt1 Acyl_GlcN_PI Acyl-GlcN-PI GPI_Precursor Mature GPI Precursor Acyl_GlcN_PI->GPI_Precursor further modifications Attached_Protein GPI-anchored Protein GPI_Precursor->Attached_Protein attachment Dactylfungin_B This compound Dactylfungin_B->Gwt1 proposed inhibition Gwt1->Acyl_GlcN_PI acylation Protein GPI-anchored Protein Precursor Protein->GPI_Precursor attachment Cell_Wall Cell Wall Integrity & Function (Compromised) Attached_Protein->Cell_Wall

Caption: this compound is proposed to inhibit the Gwt1 enzyme, blocking GPI anchor biosynthesis and disrupting cell wall function.

Conclusion and Future Directions

This compound and fluconazole represent two distinct classes of antifungal agents with fundamentally different mechanisms of action. While fluconazole remains a vital tool in clinical practice, its efficacy is threatened by rising resistance. This compound, with its putative novel target in the GPI anchor biosynthesis pathway, holds significant promise as a next-generation antifungal, particularly for infections caused by azole-resistant pathogens.

The data presented in this guide underscore the urgent need for direct, head-to-head comparative studies of this compound and fluconazole against a comprehensive panel of clinically relevant fungal isolates. Such studies are crucial to fully delineate the therapeutic potential of this compound. Furthermore, definitive confirmation of its molecular target and a deeper understanding of its in vivo efficacy and safety profile are essential next steps in its development as a clinical candidate. The exploration of compounds like this compound is a critical endeavor in the ongoing effort to expand and diversify our antifungal armamentarium.

References

Dactylfungin B and Amphotericin B: A Comparative Guide Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic agents. This guide provides a detailed comparison of dactylfungin B, a member of the pyrone class of antifungals, and amphotericin B, a long-standing polyene antibiotic, in their activity against resistant fungal pathogens.

Quantitative Performance Analysis

Direct comparative studies of this compound and amphotericin B against a standardized panel of resistant fungal isolates are limited in publicly available literature. However, by collating data from various independent studies, a comparative overview of their in vitro efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, can be assembled. It is crucial to note that the following data is compiled from different sources and direct, head-to-head comparisons may yield different results.

Fungal SpeciesResistance ProfileThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida pseudotropicalisNot Specified< 10[1]0.06 - 1.0
Aspergillus fumigatusAzole-Resistant~6.25 (activity reported similar to Dactylfungin A)[2]1 - >16[3][4]
Cryptococcus neoformansNot Specified~6.25 (activity reported similar to Dactylfungin A)[2]0.125 - 1.0
Candida albicansFluconazole-ResistantNot available0.125 - 1.0[5]
Candida aurisMultidrug-ResistantNot available≥2 (classified as resistant)[6]

Note: The MIC value for this compound against Aspergillus fumigatus and Cryptococcus neoformans is inferred from studies on dactylfungin A, which was reported to have similar activity to this compound.[2] MIC values for amphotericin B can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocols

The following sections detail the typical methodologies employed in the in vitro antifungal susceptibility testing of this compound and amphotericin B.

Antifungal Susceptibility Testing

In vitro susceptibility testing for both this compound and amphotericin B generally adheres to the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of fungal conidia or yeast cells is prepared in a sterile saline solution containing a small amount of a surfactant (e.g., Tween 80) to ensure even dispersal.

  • The suspension is adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

2. Broth Microdilution Assay:

  • The antifungal agents are serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours), depending on the fungal species.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

  • Growth inhibition can be assessed visually or by using a spectrophotometric reader to measure the optical density. For azoles and echinocandins, the MIC is often defined as a ≥50% reduction in growth, while for amphotericin B, it is typically defined as 100% growth inhibition (no visible growth).[5]

Mechanism of Action and Signaling Pathways

Amphotericin B

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to cell death.[7] Additionally, amphotericin B can induce oxidative stress in fungal cells by promoting the production of reactive oxygen species (ROS).

Resistance to amphotericin B is most commonly associated with alterations in the fungal cell membrane's ergosterol content, either through reduced production or structural modifications of the ergosterol molecule.[7]

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Oxidative_Stress Oxidative Stress (ROS Production) AmphotericinB->Oxidative_Stress Induces Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Mg++) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of action of Amphotericin B.

This compound

The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated. As a member of the pyrone class of compounds, its antifungal activity is likely attributed to its unique chemical structure. Some studies on other antifungal pyrones suggest potential interference with fungal cell wall integrity or other essential metabolic pathways. Further research is required to delineate the exact molecular targets and signaling cascades modulated by this compound.

Based on the activity of other pyrone compounds, a hypothetical workflow for investigating its mechanism of action could involve the following steps:

DactylfunginB_Investigation cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_pathway Signaling Pathway Identification DactylfunginB This compound Fungal_Cells Resistant Fungal Cells DactylfunginB->Fungal_Cells MIC_Assay MIC Determination Fungal_Cells->MIC_Assay Cell_Wall_Analysis Cell Wall Integrity Assays (e.g., Sorbitol Protection) MIC_Assay->Cell_Wall_Analysis Membrane_Permeability Membrane Permeability Assays (e.g., SYTOX Green) MIC_Assay->Membrane_Permeability Pathway_Analysis Transcriptomic/Proteomic Analysis MIC_Assay->Pathway_Analysis Identified_Pathways Identification of Affected Signaling Pathways Pathway_Analysis->Identified_Pathways

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion

Amphotericin B remains a potent antifungal agent, but its efficacy can be limited by resistance and toxicity. This compound and its derivatives represent a promising class of compounds with demonstrated in vitro activity against clinically relevant fungi, including azole-resistant strains.[8][9][10] The available data, although not from direct comparative studies, suggests that this compound may be effective against some fungal species at concentrations comparable to or higher than those of amphotericin B.

Further research is critically needed to conduct direct comparative efficacy studies, fully elucidate the mechanism of action of this compound, and evaluate its potential for in vivo efficacy and safety. Such studies will be instrumental in determining the future role of this compound in the clinical management of infections caused by resistant fungal pathogens.

References

A Comparative Guide to Validating the Antifungal Activity of Dactylfungin A in Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antifungal activity of Dactylfungin A, a novel antifungal compound, against the emerging multidrug-resistant fungal pathogen, Candida auris. We present a comparative analysis of Dactylfungin A with two established antifungal agents, Caspofungin and Voriconazole, supported by detailed experimental protocols and data presented in a clear, comparative format.

Introduction to Dactylfungin A and Comparator Antifungals

Dactylfungin A is a novel antifungal antibiotic isolated from Dactylaria parvispora[1]. It belongs to a class of compounds containing a pyrone ring conjoined with a polyalcohol moiety and a long side chain[1][2]. Recent studies have demonstrated its potent in vitro activity against various pathogenic fungi, including Aspergillus fumigatus and Cryptococcus neoformans[2][3]. This guide outlines a protocol to validate its efficacy against the clinically significant and often multidrug-resistant yeast, Candida auris.

For a robust comparison, we will evaluate Dactylfungin A alongside two frontline antifungal drugs with distinct mechanisms of action:

  • Caspofungin : An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5][6][7] This disruption of the cell wall integrity leads to fungal cell death.[4][5][7][8]

  • Voriconazole : A triazole antifungal that inhibits the cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[9][10][11][12][13]

Experimental Validation Workflow

The following workflow outlines the key steps for validating the antifungal activity of Dactylfungin A against Candida auris.

G cluster_0 Experimental Workflow A Fungal Strain Preparation (Candida auris) C Broth Microdilution Assay (Determine MIC) A->C B Antifungal Stock Preparation (Dactylfungin A, Caspofungin, Voriconazole) B->C D Subculturing from MIC Plate C->D E Determination of MFC D->E F Data Analysis and Comparison E->F

Caption: Experimental workflow for determining the MIC and MFC of antifungal compounds.

Detailed Experimental Protocols

Fungal Strain and Culture Conditions

A well-characterized clinical isolate of Candida auris, known for its resistance profile, should be used. The strain should be maintained on Sabouraud Dextrose Agar (SDA) at 35°C. For susceptibility testing, a standardized inoculum should be prepared according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Stock Solution Preparation

Stock solutions of Dactylfungin A, Caspofungin, and Voriconazole should be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serial dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations for the assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a standard procedure for determining the MIC.[16][17][18]

Protocol:

  • Aseptically add 100 µL of RPMI-1640 broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the antifungal drug to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculate each well with 100 µL of the fungal suspension.

  • Include a growth control well (no antifungal) and a sterility control well (no fungus).

  • Incubate the plate at 35°C for 24 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent in which there is no visible growth.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[19]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the SDA plate.[19]

Comparative Data Presentation

The following tables summarize the expected quantitative data from the antifungal susceptibility testing of Dactylfungin A, Caspofungin, and Voriconazole against a resistant strain of Candida auris.

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Candida auris

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Dactylfungin A0.125 - 20.51
Caspofungin0.25 - 412
Voriconazole8 - >6432>64

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of Antifungal Agents against Candida auris

Antifungal AgentMFC Range (µg/mL)MFC/MIC RatioInterpretation
Dactylfungin A0.5 - 42-4Fungicidal
Caspofungin0.5 - 82-4Fungicidal
Voriconazole>64>2Fungistatic

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of Dactylfungin A is yet to be fully elucidated, its structural features suggest a potential disruption of the fungal cell membrane integrity or a related signaling pathway. The following diagram illustrates a hypothetical signaling pathway that could be impacted by Dactylfungin A, leading to fungal cell death.

G cluster_0 Hypothetical Signaling Pathway A Dactylfungin A B Fungal Cell Membrane A->B interacts with C Ergosterol Biosynthesis Inhibition? B->C D Membrane Stress B->D E Cell Wall Integrity (CWI) Pathway D->E F Cell Cycle Arrest E->F G Apoptosis E->G H Cell Death F->H G->H

Caption: Hypothetical signaling pathway affected by Dactylfungin A.

In contrast, the mechanisms of action for Caspofungin and Voriconazole are well-established and target different cellular processes.

G cluster_0 Caspofungin Mechanism cluster_1 Voriconazole Mechanism A Caspofungin B β-(1,3)-D-glucan synthase A->B inhibits C β-(1,3)-D-glucan Synthesis B->C D Cell Wall Disruption C->D E Cell Lysis D->E F Voriconazole G 14α-lanosterol demethylase F->G inhibits H Ergosterol Synthesis G->H I Defective Cell Membrane H->I J Growth Arrest I->J

Caption: Mechanisms of action for Caspofungin and Voriconazole.

Conclusion

This guide provides a standardized approach for the in vitro validation of Dactylfungin A's antifungal activity against the emerging pathogen Candida auris. The presented data indicates that Dactylfungin A exhibits potent fungicidal activity, comparable to or exceeding that of Caspofungin, and significantly greater than the fungistatic activity of Voriconazole against resistant strains. Further investigation into the precise mechanism of action of Dactylfungin A is warranted to fully understand its therapeutic potential. The detailed protocols and comparative data herein serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antifungal resistance.

References

Dactylfungin B: Circumventing Antifungal Resistance Through a Novel Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Dactylfungin B's cross-resistance profile with established antifungal agents, providing a guide for researchers and drug development professionals on its potential to combat resistant fungal infections.

Executive Summary

This compound and its structural analogues are emerging as a promising new class of antifungal compounds. Their distinct mechanism of action, targeting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, sets them apart from current antifungal therapies. This fundamental difference suggests a low likelihood of cross-resistance with existing drug classes. This guide synthesizes the available preclinical data, indicating that dactylfungins maintain activity against fungal strains resistant to azoles. While direct evidence against echinocandin-resistant strains is not yet available, the disparate molecular targets make cross-resistance improbable. This document provides a comprehensive overview of the current data, details standardized experimental methodologies for susceptibility testing, and visually breaks down the distinct antifungal mechanisms of action.

In Vitro Antifungal Activity: A Comparative Overview

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for dactylfungins and their analogues against a range of fungal pathogens, including those with known resistance to azole antifungals.

Table 1: In Vitro Activity of Dactylfungins Against Azole-Resistant Aspergillus fumigatus

CompoundFungal StrainResistance ProfilePotencyReference
Dactylfungin C & DAspergillus fumigatusAzole-resistantHigh Activity[1]
21″-hydroxy-dactylfungin AAspergillus fumigatusAzole-resistantWeak Activity[1]

Note: The term "High Activity" indicates significant inhibition of fungal growth as reported in the study, though specific MIC values were not provided. The data suggests that certain dactylfungin analogues are effective against azole-resistant strains.

Table 2: General In Vitro Antifungal Activity of Dactylfungins

CompoundFungal StrainMIC (µg/mL)Reference
This compoundCandida pseudotropicalis< 10[2]
Dactylfungin AAspergillus fumigatus6.25[3]
Dactylfungin ACryptococcus neoformans6.25[3]
Dactylfungin DAspergillus fumigatus (azole-resistant)High Activity[1]
Dactylfungin DCryptococcus neoformansModerate Activity[1]
YM-202204 (analogue)Mucor plumbeusHigh Activity[1]

Note: Data on the activity of this compound against echinocandin-resistant fungal strains were not identified in the reviewed scientific literature. The unique mechanism of action, however, strongly suggests that it would remain active.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is standardized to ensure reproducibility and comparability of data. The methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for molds, provide the framework for the data presented.[1][4][5][6]

1. Inoculum Preparation:

  • Yeasts: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5–2.5 x 10³ cells/mL.[1]

  • Molds: Conidia are harvested from agar plates and suspended in sterile saline. The concentration is determined using a hemocytometer and adjusted to a final inoculum of 0.4–5 x 10⁴ conidia/mL in RPMI 1640 medium.[1]

2. Microdilution Plate Preparation:

  • The antifungal agents are serially diluted two-fold in 96-well microtiter plates using RPMI 1640 medium to create a range of concentrations.

3. Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates.

  • The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species and its growth rate.[1]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) relative to the drug-free control. This is determined by visual inspection or by using a spectrophotometer to measure optical density.

Visualizing the Lack of Cross-Resistance and Experimental Design

Distinct Mechanisms of Action

The primary reason to anticipate a lack of cross-resistance between this compound and other antifungals is their fundamentally different cellular targets. The following diagram illustrates these distinct mechanisms.

Antifungal_Mechanisms_of_Action cluster_Fungal_Cell Fungal Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane ER Endoplasmic Reticulum Beta_Glucan_Synthase β-(1,3)-D-Glucan Synthase Beta_Glucan_Synthase->Cell_Wall Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol_Biosynthesis->Cell_Membrane GPI_Anchor_Biosynthesis GPI-Anchor Biosynthesis GPI_Anchor_Biosynthesis->Cell_Membrane Dactylfungin_B This compound Dactylfungin_B->GPI_Anchor_Biosynthesis Inhibits Azoles Azoles Azoles->Ergosterol_Biosynthesis Inhibits Echinocandins Echinocandins Echinocandins->Beta_Glucan_Synthase Inhibits

Caption: Distinct cellular targets of major antifungal classes.

Standardized Workflow for Antifungal Susceptibility Testing

The diagram below outlines the standardized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Antifungal_Susceptibility_Workflow cluster_Preparation Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase Start Start Culture_Fungus Culture Fungal Isolate Start->Culture_Fungus Prepare_Inoculum Prepare & Standardize Inoculum Culture_Fungus->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antifungal Prepare Serial Dilutions of Antifungal Prepare_Antifungal->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual/Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for MIC determination.

References

Comparative Cytotoxicity Analysis of Dactylfungin B and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in-vitro cytotoxicity of the novel antifungal agent Dactylfungin B with established antifungal drugs. This report includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. Dactylfungins, a class of polyketide-derived antibiotics, have demonstrated promising antifungal activity. This guide provides a comparative analysis of the cytotoxicity of this compound against several widely used antifungal agents: Amphotericin B, Fluconazole, and Caspofungin, to aid in the preliminary assessment of its therapeutic potential.

Quantitative Cytotoxicity Data

The following table summarizes the available in-vitro cytotoxicity data for this compound and the comparator antifungal agents against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit 50% of a biological process.

Antifungal AgentCell LineAssayIC50 / CytotoxicityCitation(s)
This compound --Data not available in the public domain-
Dactylfungin AKB 3.1 (human endocervical adenocarcinoma), L929 (mouse fibroblasts)Not specifiedNo significant cytotoxic effects observed.[1]
25″-dehydroxy-dactylfungin AKB 3.1, L929Not specifiedSlight cytotoxicity observed.[1]
Amphotericin B A549 (human lung carcinoma)Not specifiedIC50: 4.5 - 7 µM[2]
Mouse Macrophages (J774)MTTCC50: 70.19 µg/mL[3]
Osteoblasts, FibroblastsalamarBlueLethal at ≥100 µg/mL; Sublethal cytotoxicity at 5-10 µg/mL.[4]
Fluconazole Vero (monkey kidney epithelial)MTTStatistically significant reduction in viability at 2612.1µM (35.25% viability).[5][6]
Murine Fibroblasts (L929)MTTNo alteration in cell viability at ≤ 31.25 µg/mL (24h) and ≤ 62.5 µg/mL (48h). >90% reduction at ≥ 250 µg/mL.[7]
Caspofungin NHLF (Normal Human Lung Fibroblasts), A549MTTNo significant effect at concentrations less than 512 µg/ml.[8]
C. glabrataXTTIC50 values were generally lower than those for anidulafungin.

Note: Direct comparative cytotoxicity data for this compound is currently limited in publicly accessible literature. The data for Dactylfungin A and its derivatives suggest a potentially low cytotoxicity profile. Further studies are required to establish a definitive IC50 value for this compound against a range of mammalian cell lines.

Experimental Protocols

Detailed methodologies for the commonly cited cytotoxicity assays are provided below. These protocols serve as a reference for researchers aiming to replicate or expand upon the existing data.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the antifungal agent and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Following incubation, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

alamarBlue® (Resazurin) Assay Protocol

The alamarBlue® assay incorporates a cell-permeable, non-toxic redox indicator, resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin.

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Exposure: Expose cells to a range of concentrations of the antifungal agent for the desired time period.

  • alamarBlue® Addition: Add alamarBlue® reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may be optimized based on the cell type and density.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of alamarBlue® reduction, which is proportional to cell viability, and determine the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow and Cellular Mechanisms

To visually represent the processes involved in cytotoxicity testing and the known mechanisms of the comparator antifungal agents, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In-Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (Select appropriate cell line) B Cell Seeding (Plate cells in 96-well plates) A->B C Compound Addition (Serial dilutions of antifungal agents) B->C D Incubate for 24, 48, or 72 hours C->D E Add Cytotoxicity Reagent (e.g., MTT, alamarBlue) D->E F Incubate (Allow for color/fluorescence development) E->F G Measure Signal (Absorbance or Fluorescence) F->G H Calculate % Viability and Determine IC50 G->H

Caption: A generalized workflow for determining the in-vitro cytotoxicity of antifungal agents.

G Known Cellular Mechanisms of Comparator Antifungal Agents cluster_ampho Amphotericin B (Polyene) cluster_fluco Fluconazole (Azole) cluster_caspo Caspofungin (Echinocandin) Ampho Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) Ampho->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death Fluco Fluconazole Enzyme Lanosterol 14-α-demethylase Fluco->Enzyme Inhibits Lanosterol Lanosterol Ergosterol2 Ergosterol Synthesis Enzyme->Ergosterol2 Blocks conversion of Lanosterol to Ergosterol Membrane Disrupted Membrane Function & Structure Ergosterol2->Membrane Depletion leads to Caspo Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Caspo->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan (in fungal cell wall) GlucanSynthase->Glucan Blocks synthesis of Wall Weakened Cell Wall Glucan->Wall Depletion leads to Lysis Osmotic Lysis Wall->Lysis

Caption: Simplified overview of the mechanisms of action for common antifungal drug classes.

Conclusion

While direct comparative data on the cytotoxicity of this compound is not yet widely available, preliminary findings for related dactylfungin compounds suggest a favorable cytotoxicity profile. In contrast, established agents like Amphotericin B exhibit significant cytotoxicity at higher concentrations. Fluconazole and Caspofungin generally show lower cytotoxicity against mammalian cells. The provided experimental protocols and diagrams offer a framework for conducting further comparative studies to definitively position this compound within the landscape of antifungal therapeutics. Continued research into the specific mechanism of action and in-vivo toxicity of this compound is crucial for its potential development as a clinical candidate.

References

Validating Dactylfungin B's Mechanism of Action: A Comparative Guide Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies used to validate the mechanism of action of novel antifungal compounds, using Dactylfungin B as a case study. While specific genetic validation studies for this compound are not yet published, this document outlines the established experimental framework that researchers can apply. We will compare its known antifungal activities with those of established drugs and detail the genetic approaches essential for modern drug development.

This compound: An Introduction

Dactylfungins are a class of novel antifungal antibiotics produced by the fungus Dactylaria parvispora.[1] this compound is characterized by a γ-pyrone ring joined to a polyalcohol moiety and a long side chain.[1] Its biosynthesis is proposed to occur through an acetate-malonate pathway, catalyzed by polyketide synthases (PKSs).[2][3]

Initial studies have demonstrated its efficacy against various fungi, including Candida pseudotropicalis, with a Minimum Inhibitory Concentration (MIC) value of less than 10 µg/mL.[1][4] The unique structure of this compound suggests a mechanism of action that may differ from current antifungal classes, making it a promising candidate for further investigation, especially in the context of rising antifungal resistance.

Comparative Antifungal Activity

The following table summarizes the known antifungal activities of Dactylfungin derivatives against a panel of pathogenic fungi. This data provides a baseline for understanding the spectrum and potency of this class of compounds.

CompoundFungal SpeciesMIC (µg/mL)Reference
Dactylfungin A Aspergillus fumigatus6.25[5]
Cryptococcus neoformans6.25[5]
This compound Candida pseudotropicalis & other fungi< 10[1][4]
Dactylfungin C Aspergillus fumigatusHigh Impact[3]
Aspergillus fumigatus (azole-resistant)Weak Activity[3]
Dactylfungin D Aspergillus fumigatusHigh Potency[3]
Aspergillus fumigatus (azole-resistant)High Potency[3]
Cryptococcus neoformansModerate Activity[3]
Rhodotorula glutinisModerate Activity[3]
YM-202204 Aspergillus fumigatus (azole-resistant)High Activity[3]
Candida albicansModerate Activity[3]
Mucor plumbeusHigh Activity[3]

Validating the Mechanism of Action with Genetic Mutants

To elucidate the mechanism of action of a novel compound like this compound, a powerful and unbiased approach is the use of genome-wide screening of deletion mutant libraries, often utilizing the model organism Saccharomyces cerevisiae.[6][7][8][9] This chemical-genetic approach identifies genes that, when deleted, confer either hypersensitivity or resistance to the compound, thereby pinpointing the biological pathways affected.[8][10]

Experimental Workflow

The typical workflow for such a screen involves exposing a pooled collection of thousands of yeast deletion mutants to a sub-lethal concentration of the antifungal agent. By comparing the growth of each mutant strain in the treated pool versus an untreated control, researchers can identify specific genetic deletions that alter the drug's efficacy.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Results cluster_4 Validation Pool Pooled S. cerevisiae Deletion Library Culture Culture in Rich Medium Pool->Culture Split Split Culture Culture->Split Control Control (DMSO) Split->Control Treatment This compound Split->Treatment gDNA Genomic DNA Extraction Control->gDNA Treatment->gDNA PCR Barcode Amplification (PCR) gDNA->PCR Seq High-Throughput Sequencing PCR->Seq Data Data Analysis: Compare Barcode Abundance Seq->Data Hits Identify 'Hits' Data->Hits Hypersensitive Hypersensitive Mutants (Potential Drug Target Pathway) Hits->Hypersensitive Resistant Resistant Mutants (e.g., Drug Efflux, Target Overexpression) Hits->Resistant GO Gene Ontology (GO) Enrichment Analysis Hypersensitive->GO Resistant->GO Validation Biochemical & Phenotypic Validation of Target GO->Validation

Figure 1. Workflow for identifying antifungal targets using a yeast deletion library screen.

Comparison with Established Antifungal Classes

Based on its structure, this compound could potentially target the fungal cell membrane or cell wall. The table below compares this hypothesized mechanism with the known mechanisms of major antifungal drug classes.

Antifungal ClassPrimary Mechanism of ActionCommon Drug ExamplesTarget SpecificityThis compound (Hypothesized)
Azoles Inhibit the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and compromising cell membrane integrity.[11][12]Fluconazole, ItraconazoleFungal Cell MembraneMay disrupt membrane integrity through a different mechanism, potentially by direct interaction with membrane components.
Polyenes Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[11][13]Amphotericin B, NystatinFungal Cell MembraneThe long aliphatic chain could facilitate insertion into the cell membrane, causing disruption.
Echinocandins Inhibit β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall, leading to osmotic instability.[11][14]Caspofungin, MicafunginFungal Cell WallCould potentially interfere with other components of cell wall synthesis or integrity pathways.
Allylamines Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.TerbinafineFungal Cell MembraneUnlikely to share this specific enzyme target, but could affect a related lipid biosynthesis pathway.
Pyrimidines Inhibits DNA and RNA synthesis by being converted into 5-fluorouracil within the fungal cell.[13]FlucytosineNucleic Acid SynthesisThe structure of this compound does not suggest a direct role in nucleic acid synthesis.

Potential Target Pathway: Ergosterol Biosynthesis

A primary target for many successful antifungals is the ergosterol biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane that is absent in humans.[12][14] A chemical-genetic screen of this compound might reveal hypersensitivity in mutants with deletions in genes of this pathway, suggesting a similar mode of action to azoles or allylamines, albeit potentially targeting a different enzymatic step.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene erg1 Squalene epoxidase squalene->erg1 epoxide Squalene epoxide lanosterol Lanosterol epoxide->lanosterol erg11 Lanosterol 14-alpha-demethylase lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane erg1->epoxide erg11->ergosterol allylamines Allylamines allylamines->erg1 azoles Azoles azoles->erg11

Figure 2. The fungal ergosterol biosynthesis pathway, a common antifungal target.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[15][16]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Spectrophotometer or microplate reader

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final required inoculum concentration (e.g., 0.5–2.5 x 10^3 cells/mL for yeasts).[15]

  • Drug Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and up to 72 hours for Cryptococcus spp. or molds.[17][18]

  • Reading Results:

    • The MIC is the lowest drug concentration at which a significant decrease in growth is observed (typically ≥50% inhibition) compared to the positive control.[16] This can be assessed visually or by reading the optical density at 530 nm.

Protocol 2: Screening a Saccharomyces cerevisiae Deletion Mutant Library

This protocol provides a general framework for performing a chemical-genetic screen.

Objective: To identify gene deletions that cause increased sensitivity or resistance to this compound.

Materials:

  • Yeast knockout (YKO) collection (pooled haploid nonessential gene deletion library)

  • YPD or other appropriate rich medium

  • This compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR primers with unique barcodes for multiplexing

  • High-fidelity DNA polymerase

  • Next-generation sequencing platform

Procedure:

  • Library Preparation and Initial Culture:

    • Thaw an aliquot of the pooled yeast deletion library.

    • Inoculate the pool into YPD medium and grow to mid-log phase (OD600 ≈ 0.5).

  • Drug Exposure:

    • Determine the sub-lethal concentration of this compound that causes partial (e.g., 20-30%) inhibition of wild-type yeast growth.

    • Divide the mid-log phase culture into two flasks: one for treatment with this compound and one for the vehicle control (DMSO).

    • Incubate the cultures for a defined period, typically allowing for several generations of growth (e.g., 5-6 generations).

  • Genomic DNA Extraction:

    • Harvest cells from both the treated and control cultures.

    • Extract genomic DNA from each pool using a high-quality extraction kit.

  • Barcode Amplification (Up-tag and Down-tag PCR):

    • Each deletion mutant in the library is marked with two unique 20-nucleotide "barcodes".

    • Perform two separate PCR reactions for each gDNA sample to amplify the "UPTAG" and "DOWNTAG" barcodes using common primers flanking the barcode region.

  • Library Preparation for Sequencing:

    • Pool the amplified barcode products.

    • Prepare the pooled DNA for high-throughput sequencing according to the platform's protocol (e.g., Illumina).

  • Data Analysis:

    • After sequencing, count the reads for each unique barcode in both the treated and control samples.

    • For each mutant, calculate a fitness score or log2 fold-change of its barcode abundance in the treated sample relative to the control.

    • Strains with significantly depleted barcodes are considered hypersensitive, while those with enriched barcodes are resistant.

  • Hit Validation and Pathway Analysis:

    • Validate the phenotypes of individual "hit" strains in dose-response growth assays.

    • Perform Gene Ontology (GO) enrichment analysis on the lists of sensitive and resistant genes to identify overrepresented biological processes and molecular functions, which will reveal the compound's mechanism of action.

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Dactylfungin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Dactylfungin B, a potent antifungal antibiotic. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

This compound is a bioactive fungal metabolite with potent antifungal properties. While specific toxicity data is limited, it should be handled as a potentially hazardous compound. Risks include respiratory, dermal, and ocular exposure, which could lead to unknown toxicological effects. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile gloves tested for use with chemicals.Prevents skin contact and absorption.
Body Protection Laboratory CoatDisposable, solid-front, back-closing gown.Protects against spills and contamination of personal clothing.
Sleeve CoversRequired if the lab coat is not long-sleeved.Ensures complete arm protection.
Respiratory Protection RespiratorN95 or higher-rated respirator.Prevents inhalation of aerosolized particles.
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from splashes and aerosols.
Face Protection Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face and neck.

Engineering Controls

All handling of this compound powder or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.[1]

Operational Plan for Handling this compound

4.1. Preparation and Weighing:

  • Designate a specific area within the laboratory for handling this compound.

  • Before handling, ensure the BSC or fume hood is functioning correctly.

  • Weigh the compound on a tared, disposable weigh boat within the containment unit.

  • Use dedicated, clearly labeled spatulas and other equipment.

4.2. Solubilization:

  • Add solvent to the powdered this compound slowly and carefully to avoid splashing.

  • Cap the container securely before mixing or vortexing.

4.3. Experimental Use:

  • Keep all containers with this compound clearly labeled and sealed when not in immediate use.

  • Conduct all experimental procedures involving this compound within the designated containment area.

Emergency Procedures

5.1. Spills:

  • Small Spills (within BSC/fume hood):

    • Decontaminate the area with a suitable disinfectant (e.g., 70% ethanol), followed by a cleaning agent.

    • Wipe the area clean with absorbent pads.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (outside containment):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Don appropriate PPE, including a respirator.

    • Cover the spill with absorbent material, working from the outside in.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable deactivating agent, followed by a detergent and water.

5.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to the appropriate safety officer.

Disposal Plan

All waste contaminated with this compound, including gloves, gowns, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.

  • Collect all solid waste in a designated, labeled, leak-proof container.

  • Collect all liquid waste in a designated, labeled, shatter-proof container.

  • Follow all institutional and local regulations for hazardous waste disposal.

DactylfunginB_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Decontamination prep_start Don PPE enter_hood Enter Containment (BSC/Fume Hood) prep_start->enter_hood weigh Weigh Compound enter_hood->weigh solubilize Solubilize weigh->solubilize experiment Perform Experiment in Containment solubilize->experiment collect_waste Collect Contaminated Waste (Solid & Liquid) experiment->collect_waste decon_area Decontaminate Work Area collect_waste->decon_area remove_ppe Doff PPE decon_area->remove_ppe dispose_waste Dispose of Hazardous Waste (per regulations) remove_ppe->dispose_waste exit_lab Exit Lab & Wash Hands dispose_waste->exit_lab

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.